Technical Documentation Center

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
  • CAS: 22963-71-9

Core Science & Biosynthesis

Foundational

Mechanism and Application of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) Oxidation in Biological Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical mechanisms, kinetic profiling, and self-validating experimental protocols for Electron Paramagnetic Resonance (EPR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical mechanisms, kinetic profiling, and self-validating experimental protocols for Electron Paramagnetic Resonance (EPR) spectroscopy.

Executive Summary

The accurate quantification of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in biological systems is notoriously difficult due to their transient nature and extremely short half-lives. Traditional nitrone-based spin traps, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), form radical adducts that rapidly decay, complicating longitudinal studies and high-throughput screening[1][2].

To overcome these limitations, the cyclic hydroxylamine 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (commonly referred to as TEMPONE-H or TMHPO ) has emerged as a superior spin probe[3]. Rather than forming an unstable adduct, TEMPONE-H undergoes a highly specific one-electron oxidation to form a stable nitroxide radical, TEMPONE (4-oxo-TEMPO)[4][5]. This whitepaper details the chemical biology of TEMPONE-H oxidation, its kinetic advantages, and provides a field-proven, self-validating protocol for its application in EPR spectroscopy.

Mechanistic Chemical Biology

TEMPONE-H is a closed-shell, diamagnetic hydroxylamine[2]. In the presence of potent oxidants—specifically superoxide ( O2∙−​ ), peroxynitrite ( ONOO− ), and hydroxyl radicals ( OH∙ )—TEMPONE-H acts as an electron donor.

The mechanism is a direct one-electron oxidation . The ROS abstracts a hydrogen atom (proton and electron) from the hydroxylamine group ( >N−OH ), converting the diamagnetic TEMPONE-H into the paramagnetic nitroxide radical TEMPONE ( >N−O∙ )[4][5].

Because TEMPONE is thermodynamically stable and sterically hindered by its four adjacent methyl groups, it resists further degradation or dimerization. This stability allows the radical to accumulate in the biological matrix, providing an integrated measurement of ROS production over time rather than a fleeting snapshot[2][6].

Mechanism A TEMPONE-H (Hydroxylamine) C TEMPONE (Nitroxide Radical) A->C 1-e⁻ Oxidation (-H⁺, -e⁻) B Reactive Oxygen Species (O₂•⁻, ONOO⁻, •OH) B->C Electron Acceptor D EPR Spectroscopy (3-Line Signal) C->D Paramagnetic Detection

Fig 1: One-electron oxidation of TEMPONE-H by ROS to form the stable TEMPONE radical for EPR.

Kinetic Profiling and ROS Selectivity

The utility of a spin probe is dictated by its reaction kinetics. TEMPONE-H exhibits preferential selectivity toward superoxide and peroxynitrite, reacting at rates significantly higher than conventional spin traps[1][5].

By converting transient ROS into a stable nitroxide, TEMPONE-H amplifies the analytical sensitivity by approximately 10-fold compared to DMPO or TMIO (2,2,4-trimethyl-2H-imidazole-1-oxide)[5][7].

Quantitative Kinetic Data
Target Radical SpeciesRate Constant ( M−1s−1 )Relative Sensitivity (vs. DMPO)Reaction Product Half-Life
Peroxynitrite ( ONOO− ) 6×109 ~10-fold higherStable (Months)
Superoxide ( O2∙−​ ) 1.2×104 ~10-fold higherStable (Months)
Hydroxyl ( OH∙ ) Diffusion-limitedSuperiorStable (Months)

Table 1: Kinetic parameters of TEMPONE-H oxidation. Data synthesized from comparative kinetic studies[5].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates specific chemical controls to prevent artifacts, ensuring that the detected EPR signal is exclusively derived from biological ROS production.

Protocol S1 1. Reagent Preparation 10 mM TEMPONE-H + 0.1 mM EDTA S2 2. Matrix Integration Incubate with biological sample at 37°C S1->S2 S3 3. Radical Trapping In situ oxidation of TEMPONE-H to TEMPONE S2->S3 S4 4. Sample Extraction Withdraw 50 µL into capillary & seal S3->S4 S5 5. EPR Quantification Measure signal & map to standard curve S4->S5

Fig 2: Self-validating EPR workflow for ROS quantification using TEMPONE-H spin probes.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Metal Chelation

  • Action: Prepare a 10 mM stock solution of TEMPONE-H hydrochloride in a physiological buffer (e.g., PBS). Immediately add 0.1 mM EDTA or DTPA[8].

  • Causality: Transition metal ions (e.g., Fe3+ , Cu2+ ) present in trace amounts in buffers can catalyze the spontaneous autoxidation of hydroxylamines to nitroxides in the presence of dissolved oxygen[4]. The addition of a chelator isolates the oxidation event strictly to biologically generated ROS, acting as a critical negative control against false positives.

Step 2: Matrix Integration & Incubation

  • Action: Introduce the TEMPONE-H solution to the biological matrix (e.g., cultured human hepatocytes, macrophages, or ambient particulate matter suspensions) and incubate at 37°C[1][7].

  • Causality: Maintaining 37°C simulates physiological conditions, ensuring that enzymatic ROS generators (like NADPH oxidases or mitochondrial respiratory chains) operate at their natural kinetic rates[4][7].

Step 3: Positive Control Validation (Parallel Run)

  • Action: In a parallel cell-free control well, add 320 µM Pyrogallol to the TEMPONE-H solution[8].

  • Causality: Pyrogallol predictably autoxidizes in aqueous solutions to generate superoxide radicals. This serves as a definitive positive control to confirm the efficacy of the TEMPONE-H batch and the calibration of the EPR spectrometer[8].

Step 4: Sample Extraction via Capillary

  • Action: Withdraw exactly 50 µL of the incubated sample into a precision glass capillary tube and plug the end with a sealant (e.g., Cristaseal)[1].

  • Causality: Aqueous biological samples possess a high dielectric constant. If placed directly into an EPR cavity in large volumes, the water absorbs the microwave energy, severely degrading the resonator's Q-factor. Using a thin 50 µL capillary minimizes non-resonant microwave absorption, maximizing the signal-to-noise ratio[1].

Step 5: EPR Spectroscopy & Quantification

  • Action: Insert the capillary into the EPR cavity. Measure the characteristic 3-peak spectrum.

  • Causality: The unpaired electron of the newly formed TEMPONE radical interacts with the 14N nucleus (which has a nuclear spin of I=1 ). This hyperfine coupling splits the EPR signal into three distinct, sharply resolved peaks[1]. The peak-to-peak amplitude is directly proportional to the accumulated ROS concentration, which can be quantified against a standard curve of commercial, pure TEMPONE[6].

Applications in Drug Development and Toxicology

Because of its high sensitivity and stability, TEMPONE-H is heavily utilized across several advanced research domains:

  • Hepatotoxicity and Cellular Oxidative Stress: TEMPONE-H is used to assess oxidative stress levels in fat-loaded human hepatocytes (e.g., C3A cells) and hepatic stellate cells (LX-2 cells). This is crucial for modeling Non-Alcoholic Fatty Liver Disease (NAFLD) and evaluating antioxidant drug candidates like selenium compounds[7].

  • Nanoparticle "Safe-by-Design" Screening: In toxicology, TEMPONE-H quantifies the abiotic oxidative potential of engineered nanomaterials. For instance, it has been used to prove that silica modification of titania ( TiO2​ ) nanoparticles successfully quenches photocatalytic ROS production without altering the material's core utility[1][8].

  • Advanced Wound Care Therapeutics: TEMPONE-H is employed to validate the generation of short-lived RONS (Reactive Oxygen and Nitrogen Species) in Cold Atmospheric Plasma (CAP)-activated hydrosols, confirming their phased anti-infection and tissue remodeling properties[9].

References

  • Dikalov, S. I., et al. (2014). "Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes." Antioxidants & Redox Signaling. Available at: [Link]

  • Dikalov, S. I., et al. (1997). "Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine." Biochemical and Biophysical Research Communications. Available at: [Link]

  • R. M. N. N. et al. (2018). "Silica modification of titania nanoparticles enhances photocatalytic production of reactive oxygen species without increasing toxicity potential in vitro." RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2020). "Oxidative Potential Induced by Ambient Particulate Matters with Acellular Assays: A Review." Toxics. Available at: [Link]

  • National Center for Biotechnology Information. "1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine." PubChem Compound Summary. Available at: [Link]

  • Green, C., et al. (2009). "Can ESR be used to assess the levels of oxidative stress in fat-loaded human hepatocytes and hepatic stellate cells?" Bioscience Horizons. Available at: [Link]

  • ACS Publications. (2026). "Air Discharge Plasma-Activated Hydrosols with Phased RONS-Mediated Anti-Infection, Anti-Inflammation, and Tissue Remodeling Effects for the Integrated Treatment of Chronic Wounds." ACS Applied Materials & Interfaces. Available at: [Link]

Sources

Exploratory

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine physical and chemical properties

An In-depth Technical Guide to 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) Introduction 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, commonly referred to as TEMPONE-H, is a pivotal hydroxylamine derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H)

Introduction

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, commonly referred to as TEMPONE-H, is a pivotal hydroxylamine derivative within the family of sterically hindered piperidines.[1] Structurally, it is the reduced, non-radical precursor to the stable nitroxide radical 4-Oxo-TEMPO (TEMPONE).[2] This relationship forms the basis of its primary utility in chemical and biological research. While the nitroxide radical itself is a powerful catalyst for oxidation reactions and a widely used spin label, the hydroxylamine form, TEMPONE-H, serves as a crucial synthetic intermediate and, significantly, as a potent, cell-permeable spin trap for the detection and characterization of reactive oxygen species (ROS) such as superoxide radicals and peroxynitrite.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and applications of TEMPONE-H, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Identification

The unique structural features of TEMPONE-H—a piperidine ring flanked by four methyl groups at the C2 and C6 positions, a ketone at C4, and a hydroxylamine moiety at N1—govern its chemical behavior and utility. The steric hindrance provided by the gem-dimethyl groups is critical for the stability of its corresponding nitroxide radical, while the ketone and hydroxylamine functionalities are key sites for chemical transformations.

Figure 1: Molecular Structure of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine.

Table 1: Compound Identifiers

Identifier Value Reference
IUPAC Name 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one [1]
Common Names TEMPONE-H, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinone [1][5]
CAS Number 3637-11-4 [1]
Molecular Formula C₉H₁₇NO₂ [1]
Molecular Weight 171.24 g/mol [1]

| InChI Key | KMEUSKGEUADGET-UHFFFAOYSA-N |[6] |

Physicochemical Properties

The physical properties of TEMPONE-H define its handling, storage, and application requirements. It is typically supplied as a solid, with solubility in a range of common organic solvents. Notably, a definitive experimental melting point is not consistently reported in publicly accessible literature, with some databases listing it as not available.[7] This suggests that it may decompose upon heating or that its purification to a sharp-melting crystalline solid is challenging. For context, related structures such as 4-Oxo-2,2,6,6-tetramethylpiperidine (the parent amine) and 1-Hydroxy-2,2,6,6-tetramethylpiperidine (lacking the C4-ketone) are low-melting solids.[1][2]

Table 2: Summary of Physical and Chemical Properties

Property Value Reference
Appearance White to off-white crystalline powder [5]
Melting Point Not available (n/a). A related compound, 4-Oxo-2,2,6,6-tetramethylpiperidine, melts at 34-38 °C. [1][7]
Boiling Point Not available (n/a) [7]
Solubility Partially soluble in water; Soluble in acetone, DMSO, ethanol, diethyl ether.

| Storage | Store under inert atmosphere at 2-8°C. |[6] |

Spectroscopic Profile

Characterization of TEMPONE-H relies on standard spectroscopic techniques. As a diamagnetic hydroxylamine, it is amenable to NMR spectroscopy, which is not possible for its paramagnetic nitroxide counterpart without significant line broadening.

  • Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry typically shows a strong protonated molecular ion [M+H]⁺ at m/z ≈ 172.13.[8] Gas Chromatography-Mass Spectrometry (GC-MS) data is also available, providing characteristic fragmentation patterns useful for structural confirmation.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by key vibrational bands. A strong absorption peak corresponding to the C=O (ketone) stretch is expected around 1710-1720 cm⁻¹. A broad absorption for the O-H stretch of the hydroxylamine group is typically observed in the region of 3200-3600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, two distinct singlets should appear for the four methyl groups (12H total). The two methylene groups at the C3 and C5 positions would appear as two sets of signals, likely complex multiplets or apparent triplets, integrating to 2H each. A broad, exchangeable singlet corresponding to the N-OH proton would also be present.

    • ¹³C NMR: The carbon spectrum is expected to show a signal for the carbonyl carbon (C4) downfield (δ > 200 ppm). Signals for the quaternary carbons at C2 and C6 would appear around 60-70 ppm. The methylene carbons (C3 and C5) would be found further upfield, followed by the signals for the methyl carbons. The analysis of TEMPO-radical derivatives by NMR often involves the in situ reduction of the sample with an agent like phenylhydrazine to generate the corresponding hydroxylamine, thereby allowing for a high-resolution spectrum to be acquired.[3]

Chemical Reactivity and Synthesis

The chemistry of TEMPONE-H is dominated by the interplay between the N-hydroxy and C4-keto functionalities.

Oxidation to TEMPONE Radical

The most significant reaction of TEMPONE-H is its one-electron oxidation to the stable nitroxide radical, 4-Oxo-TEMPO (TEMPONE). This transformation is the basis for its role as a precursor and is fundamental to the catalytic cycles in which TEMPO derivatives participate. This oxidation can be achieved with a variety of mild oxidizing agents.

Figure 2: Oxidation of TEMPONE-H to the stable radical TEMPONE.

Synthesis

The most direct and common synthesis of TEMPONE-H is the reduction of its corresponding nitroxide radical, 4-Oxo-TEMPO. This approach is efficient and high-yielding. Several reducing agents can be employed for this purpose, including ascorbic acid and phenylhydrazine.[9][10] A specific method for this conversion has been reported in the scientific literature.[4]

Experimental Protocols

Representative Synthesis: Reduction of 4-Oxo-TEMPO

This protocol is a representative method based on the established chemical reduction of nitroxides. For a specific, validated procedure, researchers should consult the primary literature, such as the method reported by Rauckman, E. J., et al.[11]

Objective: To synthesize 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) from 4-Oxo-TEMPO.

Materials:

  • 4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Oxo-TEMPO)

  • Phenylhydrazine

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Oxo-TEMPO (1.0 eq) in diethyl ether.

  • Reduction: Add phenylhydrazine (approx. 1.1 eq) dropwise to the solution at room temperature. The characteristic orange/red color of the nitroxide radical should fade, indicating its reduction to the colorless hydroxylamine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quench & Wash: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. This removes excess reducing agent and any water-soluble byproducts.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The resulting solid can be further purified by recrystallization or column chromatography if required to achieve high purity.

Characterization Workflow

Objective: To confirm the identity and purity of the synthesized TEMPONE-H.

  • Visual Inspection: The product should be a white to off-white solid, consistent with literature descriptions.[5]

  • Melting Point Analysis: Although a definitive value is lacking, determining the melting range can serve as an indicator of purity. A sharp melting range is indicative of a pure compound.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition by matching the observed m/z of the [M+H]⁺ ion with the calculated value.

  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, multiplicities, and integrations should match the expected pattern for the TEMPONE-H structure.

  • IR Spectroscopy: Acquire an IR spectrum and confirm the presence of the key C=O and O-H stretching frequencies.

Applications in Research

The primary application of TEMPONE-H stems from its ability to act as a nucleophilic spin trap. In biological systems, highly reactive and short-lived radical species, such as the superoxide anion (O₂⁻), are notoriously difficult to detect directly. When TEMPONE-H is introduced into such a system, it can react with these radicals to form a more stable and long-lived nitroxide radical adduct. This resulting adduct is paramagnetic and can be readily detected and quantified using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[12] Its cell permeability makes it particularly valuable for studying intracellular oxidative stress.[4][13]

Safety and Handling

TEMPONE-H should be handled with appropriate laboratory precautions.

  • Hazards: It is classified as an irritant to the eyes, respiratory system, and skin.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[6]

Conclusion

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) is a versatile chemical tool whose significance is intrinsically linked to its status as the stable, non-radical precursor to the TEMPONE nitroxide. Its well-defined reactivity, particularly its oxidation to a stable radical, makes it an indispensable starting material and a highly effective spin trap for the investigation of reactive oxygen species in complex biological and chemical systems. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • Chemical Synthesis Database. (2025, May 20). 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinone. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Chemsrc. (2025, August 27). 1-hydroxy-2 2 6 6-tetramethyl-4-piperi- | CAS#:22963-71-9. Available at: [Link]

  • PubChem. (n.d.). 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine: 4.1 Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2022, May 2). 1-Hydroxy-2,2,6,6-tetramethylpiperidine. Available at: [Link]

  • Murray, R. W., & Singh, M. (1990). Synthesis of nitroxides using dioxiranes. IRL @ UMSL. Available at: [Link]

  • GoodSalt. (n.d.). Chemical Substance Information: 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. Available at: [Link]

  • SpectraBase. (n.d.). 2,2,6,6-Tetramethylpiperidine 1-oxyl. Available at: [Link]

  • Blanksby, S. J., et al. (2007). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Photochemical & Photobiological Sciences, 6(10), 1085-1094.
  • PubMed. (2000, October 15). Melatonin reduces phenylhydrazine-induced oxidative damage to cellular membranes: evidence for the involvement of iron. Available at: [Link]

  • Dimmock, J. R. (2000). The Evaluation of Novel Conjugated Unsaturated Ketones as Candidate Antineoplastic Agents. University of Saskatchewan. Available at: [Link]

  • PubMed. (2025, May 16). Distal substituents effect of 4-oxo-TEMPO derivatives bearing a benzyl group at the 2-position on the reduction resistance toward ascorbate. Available at: [Link]

Sources

Foundational

The Role of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine in Oxidative Stress Research: A Technical Guide for Advanced EPR Spectroscopy

Executive Summary Oxidative stress—driven by an imbalance between reactive oxygen species (ROS) and antioxidant defenses—is a fundamental mechanism in cardiovascular disease, neurodegeneration, and toxicology. For resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Oxidative stress—driven by an imbalance between reactive oxygen species (ROS) and antioxidant defenses—is a fundamental mechanism in cardiovascular disease, neurodegeneration, and toxicology. For researchers and drug development professionals, the precise quantification of short-lived radicals like superoxide ( O2∙−​ ), hydroxyl radical ( ∙OH ), and peroxynitrite ( ONOO− ) is a critical analytical bottleneck.

As a Senior Application Scientist, I have designed this technical whitepaper to address these challenges. Here, we explore the mechanistic superiority of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (commonly known as Tempone-H, TMHO, or 4-oxo-TMPH) as a cyclic hydroxylamine spin probe for Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides field-proven, self-validating protocols and troubleshooting frameworks to ensure absolute scientific integrity in your redox biology workflows.

The Mechanistic Superiority of Tempone-H

Traditional ROS detection relies heavily on nitrone spin traps like DMPO or BMPO, which capture radicals via adduction. However, these adducts often suffer from rapid degradation and low reaction kinetics, leading to signal loss and underestimation of oxidative stress[1].

Tempone-H operates on a fundamentally different chemical principle. As a closed-shell cyclic hydroxylamine, it functions as a spin probe rather than a spin trap. Upon collision with a free radical, Tempone-H undergoes a rapid one-electron oxidation (deprotonation) to form Tempone (4-oxo-TEMPO), a highly stable, EPR-active nitroxide radical[1][2].

The Causality of Sensitivity: Because the resulting Tempone radical is thermodynamically stable, the EPR signal accumulates over time rather than decaying. This continuous signal integration, combined with an exceptionally high kinetic rate constant, allows Tempone-H to achieve a detection sensitivity for superoxide and peroxynitrite that is approximately 10-fold greater than that of conventional traps like DMPO[3][4].

ROS_Pathway A Tempone-H (Hydroxylamine, EPR Silent) C Tempone (Nitroxide Radical, EPR Active) A->C 1-e⁻ Oxidation B ROS (Superoxide, Peroxynitrite) B->C Reacts with D EPR Spectrometer (Detection & Quantification) C->D Signal Output

Mechanism of Tempone-H oxidation by ROS to form an EPR-detectable nitroxide.

Comparative Quantitative Data

To justify the integration of Tempone-H into your analytical pipeline, it is essential to compare its kinetic parameters against industry-standard nitrone traps. The table below summarizes the kinetic rate constants ( k ) for superoxide detection.

Spin Probe / TrapTarget RadicalReaction MechanismRate Constant ( k )Relative Sensitivity
Tempone-H Superoxide ( O2∙−​ )1-e⁻ Oxidation 1.2×104M−1s−1 Very High (~10x DMPO)
BMPO Superoxide ( O2∙−​ )Radical Adduction 77M−1s−1 Moderate
DMPO Superoxide ( O2∙−​ )Radical Adduction ∼50M−1s−1 Low

Table 1: Kinetic comparison of Tempone-H versus traditional nitrone spin traps for superoxide detection[1][3][4].

Self-Validating Experimental Protocol: Cellular ROS Detection

A robust analytical method must be self-validating. Transition metal ions (e.g., iron, copper) naturally present in biological buffers can catalyze the spontaneous, non-radical oxidation of hydroxylamines in the presence of oxygen[2]. If unmitigated, this background autoxidation will generate false-positive EPR signals.

To establish a trustworthy system, the following step-by-step methodology mandates the use of metal chelators and specific radical scavengers to isolate the true biological ROS signal[5].

Step-by-Step Methodology
  • Buffer Preparation & Chelation: Prepare a physiological buffer (e.g., Krebs-HEPES or DPBS). Critical Step: Add Diethylenetriaminepentaacetic acid (DTPA) to a final concentration of 0.1 - 0.2 mmol/L[5]. Causality: DTPA chelates trace transition metals, completely inhibiting the metal-catalyzed spontaneous oxidation of Tempone-H and ensuring the baseline remains stable[2][5].

  • Cellular Suspension: Harvest the target cells (e.g., human hepatocytes, endothelial cells) and resuspend them in the DTPA-treated buffer at 37°C to maintain physiological viability[3].

  • Probe Introduction: Add Tempone-H to the suspension at a final concentration of 1 mM. Causality: Tempone-H is highly cell-permeable, allowing it to rapidly cross lipid bilayers and capture both intracellular and extracellular ROS generation[3].

  • Stress Induction: Introduce your experimental stimulus (e.g., toxic nanoparticles, inflammatory cytokines like BMP4) to induce oxidative stress[5].

  • Validation Controls (Self-Validation): In parallel sample tubes, add specific ROS scavengers (e.g., Superoxide Dismutase [SOD] or PEG-SOD). If the EPR signal is truly driven by superoxide, the signal in these control tubes will be proportionally quenched.

  • EPR Measurement: Draw 50 µL of the sample into a glass capillary tube, seal it, and place it into the X-band EPR spectrometer cavity.

    • Recommended Settings: Microwave frequency ~9.8 GHz, microwave power ~2 mW, modulation frequency 100 kHz, modulation amplitude 1.0 G[1].

  • Spectral Analysis: Quantify the characteristic 3-peak EPR spectrum of the Tempone radical. Calculate the double integral of the spectra to determine total radical concentration[1].

EPR_Workflow N1 1. Buffer Prep Add DTPA (0.2 mM) N2 2. Cell Suspension Resuspend in Buffer N1->N2 N3 3. Probe Addition Tempone-H (1 mM) N2->N3 N4 4. Stress Induction Add Stimulus N3->N4 N5 5. EPR Measurement X-band Spectrometer N4->N5 N6 6. Spectral Analysis Quantify 3-Peak Signal N5->N6

Standardized workflow for cellular ROS quantification using Tempone-H.

Troubleshooting: Overcoming Analytical Artifacts

Even with a superior probe like Tempone-H, researchers must rigorously control for biological confounders. The most critical artifact in ex vivo studies involves serum proteins.

The Ceruloplasmin Artifact: When analyzing serum or plasma samples, researchers often observe a massive spike in hydroxylamine oxidation. This is frequently a false positive. Ceruloplasmin, an acute-phase protein abundant in serum, exhibits intrinsic ferroxidase activity that directly oxidizes Tempone-H in a non-free radical-mediated process[6].

  • Mitigation Strategy: To ensure the EPR signal is exclusively ROS-derived, researchers working with serum must either immunodeplete ceruloplasmin prior to probe addition or utilize specific ferroxidase inhibitors[6].

High-Impact Applications in Disease Modeling

Because of its high sensitivity and stability, Tempone-H has become the gold standard for quantifying oxidative stress across complex biological models:

  • Cardiovascular Pathology: Tempone-H was utilized to definitively prove that Bone Morphogenic Protein-4 (BMP4) induces endothelial dysfunction by stimulating superoxide production in arterial tissues, a process mapped via EPR spectroscopy[5].

  • Environmental Toxicology: In atmospheric health studies, Tempone-H is used to quantify the total radical yield (including superoxide and organic radicals) generated by secondary organic aerosols in surrogate lung fluids, directly linking air pollution to respiratory oxidative stress[1].

  • Hepatology: The probe's high sensitivity allows for the successful assessment of low-level, steady-state oxidative stress in fat-loaded human hepatocytes, providing vital data for Non-alcoholic fatty liver disease (NAFLD) research[3].

Conclusion

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (Tempone-H) provides an unparalleled analytical advantage for the direct detection of reactive oxygen species. By leveraging its rapid 1-e⁻ oxidation kinetics, implementing strict transition metal chelation (DTPA), and controlling for enzymatic artifacts like ceruloplasmin, drug development professionals and scientists can achieve highly reproducible, artifact-free oxidative stress profiling.

References
  • Title: Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC Source: nih.gov URL: 2

  • Title: Can ESR be used to assess the levels of oxidative stress in fat-loaded human hepatocytes and hepatic stellate cells? - Oxford Academic Source: oup.com URL: 3

  • Title: Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy Source: mdpi.com URL: 4

  • Title: Reactive Oxygen Species Formed by Secondary Organic Aerosols in Water and Surrogate Lung Fluid | Environmental Science & Technology - ACS Publications Source: acs.org URL: 1

  • Title: Ceruloplasmin (ferroxidase) oxidizes hydroxylamine probes: deceptive implications for free radical detection - PMC Source: nih.gov URL: 6

  • Title: Bone Morphogenic Protein-4 Impairs Endothelial Function Through Oxidative Stress–Dependent Cyclooxygenase-2 Upregulation | Circulation Research Source: ahajournals.org URL: 5

Sources

Exploratory

High-Resolution EPR Profiling of Oxidized TEMPONE-H: Mechanistic Insights and Analytical Workflows

Abstract As a Senior Application Scientist specializing in paramagnetic resonance, I frequently encounter researchers struggling to quantify reactive oxygen species (ROS) accurately in complex biological or chemical matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As a Senior Application Scientist specializing in paramagnetic resonance, I frequently encounter researchers struggling to quantify reactive oxygen species (ROS) accurately in complex biological or chemical matrices. Traditional spin traps (e.g., DMPO) often yield transient adducts that complicate longitudinal studies. Enter 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H). Unlike classical spin traps, TEMPONE-H is a cyclic hydroxylamine spin probe. Upon one-electron oxidation, it converts into the highly stable nitroxide radical TEMPONE (4-oxo-TEMPO), yielding a robust, characteristic 3-line Electron Paramagnetic Resonance (EPR) spectrum. This whitepaper deconstructs the spectral characteristics of oxidized TEMPONE-H, explains the causality behind experimental parameter selection, and provides a self-validating protocol for rigorous ROS quantification.

Mechanistic Causality: The Oxidation of TEMPONE-H

Hydroxylamines are not true spin traps because they do not form covalent adducts with radicals[1]. Instead, they act as electron donors. TEMPONE-H undergoes a rapid one-electron oxidation when it encounters ROS—particularly superoxide ( O2∙−​ ), peroxynitrite ( ONOO− ), and hydroxyl radicals ( ∙OH )—to form the thermodynamically stable TEMPONE radical[1][2].

Why choose TEMPONE-H over DMPO? The causality lies in reaction kinetics and product stability. The sensitivity of TEMPONE-H for detecting superoxide and peroxynitrite is up to 10-fold higher than that of conventional nitrone spin traps[3]. Furthermore, because TEMPONE is a stable closed-shell radical, the EPR signal accumulates over time. This allows for the integration of total ROS production rather than capturing a fleeting steady-state concentration, drastically improving the signal-to-noise ratio in challenging biological samples[1][4].

Oxidation A TEMPONE-H (EPR Silent) C TEMPONE Radical (EPR Active) A->C 1-e⁻ Oxidation B ROS (e.g., Superoxide) B->C Drives Reaction D 3-Line Spectrum (g ≈ 2.0055) C->D Magnetic Resonance

One-electron oxidation pathway of TEMPONE-H to the stable TEMPONE radical for EPR detection.

EPR Spectral Characteristics of TEMPONE

The EPR spectrum of TEMPONE is fundamentally governed by the interaction of the unpaired electron with the 14N nucleus (nuclear spin I=1 ). This hyperfine coupling splits the energy levels, resulting in a characteristic three-line spectrum ( 2I+1=3 )[5].

  • Hyperfine Splitting Constant ( aN​ ): The distance between the three lines ( aN​ ) is highly sensitive to the local dielectric constant (solvent polarity). In bulk water, the aN​ is approximately 16.0 G[5]. When TEMPONE is partitioned into a hydrophobic environment (e.g., the cavity of a cucurbit[7]uril macrocycle), the coupling constant contracts to ~15.3 G[5]. This shift occurs because lower polarity decreases the spin density on the nitrogen atom, favoring localization on the oxygen.

  • Line Width ( ΔBpp​ ) and Rotational Correlation: In low-viscosity solvents at room temperature, TEMPONE undergoes fast isotropic tumbling, averaging out anisotropic interactions and yielding three sharp lines with a peak-to-peak width ( ΔBpp​ ) of ~0.8 G[5]. As the rotational correlation time increases (e.g., in gelatin polymers or glycerol glass at low temperatures), the spectrum broadens asymmetrically. The high-field line ( mI​=−1 ) broadens first and most severely due to the incomplete averaging of the g-tensor and A-tensor anisotropies[6][7].

  • Oximetry (Heisenberg Spin Exchange): The line width is also sensitive to the concentration of dissolved paramagnetic molecular oxygen ( O2​ ). Collision between TEMPONE and O2​ causes spin exchange, broadening the lines. Purging the sample with nitrogen gas sharpens the lines, a principle used in EPR oximetry.

Quantitative Spectral Parameters

To facilitate rapid spectral interpretation, the following table summarizes the expected EPR parameters of oxidized TEMPONE-H across various microenvironments.

Matrix / EnvironmentHyperfine Splitting ( aN​ )Line Width ( ΔBpp​ )Rotational RegimeSpectral Morphology
Aqueous Buffer (pH 7.4, 298 K) ~16.0 G~0.8 GFast IsotropicThree sharp, symmetric lines (1:1:1 amplitude)
Cucurbit[7]uril Cavity ~15.3 G> 1.0 GRestrictedContracted spectrum, slight asymmetric broadening
Swollen Gelatin Matrix ~15.5 - 15.8 GVariableBimodal (Slow/Fast)Superposition of mobile and immobilized components
Glycerol Glass (200 K) Anisotropic ( Azz​≈33 G)BroadenedRigid Limit / LibrationalPowder-like pattern, distinct Azz​ turning points

Data synthesized from supramolecular and solid-state EPR studies[5][6][7].

Self-Validating Experimental Protocol for ROS Quantification

A critical failure point in hydroxylamine spin probing is spontaneous auto-oxidation catalyzed by trace transition metals. To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system. Every experimental choice is grounded in chemical causality.

Step-by-Step Methodology:
  • Buffer Preparation & Metal Chelation: Prepare a physiological buffer (e.g., PBS, pH 7.4). Crucial Step: Add 0.1 mM Diethylenetriaminepentaacetic acid (DTPA). Causality: DTPA chelates trace iron and copper, preventing spontaneous Fenton-driven oxidation of TEMPONE-H, which would otherwise create false-positive ROS signals[1][4].

  • Spin Probe Preparation: Prepare a 10 mM stock of TEMPONE-H in deoxygenated, ultra-pure water immediately before use. Keep on ice and protected from light to prevent photo-oxidation[8].

  • Reaction Initiation: Add TEMPONE-H to the biological or chemical sample to a final concentration of 1 mM.

  • Incubation & Kinetic Sampling: Incubate the mixture at 37°C in the dark. Draw 50 µL aliquots at specific time points (e.g., 0, 10, 20, 30 mins) into glass capillary tubes[9]. Seal with Cristaseal. Causality: Capillaries are used because water has a high dielectric constant and strongly absorbs microwaves; a thin capillary minimizes cavity quality factor (Q-factor) degradation.

  • EPR Acquisition: Load the capillary into the EPR resonator.

    • Center Field: ~337 mT (depending on the exact microwave frequency, usually X-band ~9.4 GHz).

    • Sweep Width: 5 to 10 mT[4].

    • Modulation Amplitude: 0.1 mT. Causality: Must be kept below 1/3 of the line width (~0.8 G) to prevent artificial modulation broadening of the signal[4].

    • Microwave Power: 10 - 20 mW. Causality: TEMPONE is relatively resistant to power saturation compared to other radicals, but power should be optimized via a progressive saturation curve[4].

  • Validation Controls (The Self-Validating Loop): Run parallel samples containing (a) Buffer + TEMPONE-H only (Baseline), and (b) Sample + TEMPONE-H + Superoxide Dismutase (SOD). If the signal in (b) drops to baseline, the oxidation is definitively caused by superoxide.

Protocol S1 1. Buffer Prep (+ 0.1 mM DTPA) S2 2. Add TEMPONE-H (1 mM Final, Dark) S1->S2 S3 3. Capillary Transfer (Minimize Dielectric Loss) S2->S3 Control Validation: Add SOD Scavenger S2->Control Parallel Run S4 4. EPR Acquisition (Mod Amp: 0.1 mT) S3->S4 S5 5. Spectral Simulation (Extract a_N & Spin Count) S4->S5 Control->S4

Self-validating experimental workflow for EPR spin probing using TEMPONE-H.

Advanced Spectral Interpretation: ESE and Small-Angle Motions

Beyond continuous-wave (CW) EPR, advanced techniques like Electron Spin Echo (ESE) detected EPR can be employed to study the microenvironment of TEMPONE. In disordered solids or frozen glasses (e.g., glycerol at 200 K), ESE spectroscopy reveals stochastic molecular librations (small-angle motions)[7]. The echo signal decays faster for the low- and high-field hyperfine components compared to the central line, providing highly specific data on the dynamic transitions and molecular packing of the host matrix[7].

Conclusion

The oxidation of TEMPONE-H to TEMPONE provides an exceptionally reliable, high-fidelity method for tracking reactive oxygen species. By understanding the physical causality behind the spectral parameters—such as the sensitivity of aN​ to polarity and ΔBpp​ to rotational dynamics—researchers can extract deep structural and kinetic insights from their EPR data. Adhering to strict, self-validating protocols ensures that the resulting data is not just accurate, but fundamentally trustworthy.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Thermal Stability of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPON-H)

Executive Summary 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, commonly referred to as TEMPON-H, is a hydroxylamine derivative of the widely recognized TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) family. Unlike its pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, commonly referred to as TEMPON-H, is a hydroxylamine derivative of the widely recognized TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) family. Unlike its persistent radical counterpart, TEMPON-H serves a critical role as a diamagnetic precursor and a potent, cell-permeable spin trap for detecting reactive oxygen species like superoxide and peroxynitrite.[1] Its utility in biological and chemical systems hinges on a comprehensive understanding of its molecular architecture and its behavior under thermal stress. This guide provides an in-depth analysis of the structural features of TEMPON-H, elucidated through spectroscopic techniques, and a thorough examination of its thermal stability and decomposition profile, crucial for its application in controlled experimental and developmental settings.

Introduction: The Significance of TEMPON-H in the Nitroxide Landscape

The family of 2,2,6,6-tetramethylpiperidine derivatives represents a cornerstone of research in fields ranging from polymer chemistry to pharmacology. While the stable nitroxide radical, TEMPO, is celebrated for its role as a catalyst and radical scavenger, its reduced hydroxylamine form, TEMPON-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine), possesses distinct and equally valuable properties.[2][3]

TEMPON-H is the direct one-electron reduction product of the 4-Oxo-TEMPO radical. This conversion is a reversible redox process, which is central to the antioxidant and catalytic cycles of nitroxides.[4] Understanding the foundational structure and thermal limits of the hydroxylamine form is paramount for several reasons:

  • Predictive Chemistry: Knowledge of its stability informs the design of experiments where it is used as a spin trap or an antioxidant, ensuring its integrity under specific reaction conditions.

  • Pharmaceutical Development: As a non-toxic spin trap, its stability profile is a critical parameter for formulation, storage, and in-vivo application studies.[1]

  • Material Science: In applications like polymerization inhibition, understanding the temperature at which TEMPON-H might degrade is essential to prevent unwanted side reactions.[2]

This document serves as a technical resource, synthesizing data from spectroscopic and thermal analysis to present a holistic view of TEMPON-H's physicochemical characteristics.

Molecular Structure Elucidation

The molecular structure of TEMPON-H dictates its chemical reactivity and physical properties. A multi-faceted analytical approach is required to confirm its identity and define its conformational characteristics.

Fundamental Chemical Properties

A summary of the core identifiers and properties of TEMPON-H is presented below.

PropertyValueSource
IUPAC Name 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one[5]
Synonyms Tempone-H, 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone[5]
CAS Number 3637-11-4[5]
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol [5]
Appearance White to off-white solidInferred from related compounds
Spectroscopic Characterization: A Composite View

No single technique can fully describe a molecule. The synergy between mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance provides the necessary evidence to confirm the structure of TEMPON-H. The choice of these methods is deliberate: MS confirms the mass and fragmentation, IR identifies functional groups, and NMR maps the proton and carbon skeleton.

Causality of Method Choice: Electrospray Ionization (ESI) is selected as the ionization method due to its "soft" nature. This is critical for minimizing premature fragmentation of the molecule, allowing for the clear detection of the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

Analytical Findings: High-resolution mass spectrometry provides an exact mass, which validates the elemental composition.

  • Expected [M+H]⁺ Precursor m/z: 172.1332[5]

  • Key Fragmentation Ions: The fragmentation pattern reveals the inherent structural stability of the tetramethylpiperidine ring. Common fragments observed include those corresponding to the loss of water (H₂O) or the hydroxyl group (-OH).[5][6]

m/z (Observed)Interpretation
172.1332[M+H]⁺, Protonated molecular ion
156Loss of Oxygen atom from N-OH
74.0600Fragment corresponding to C₄H₈NO⁺
56.0494Fragment corresponding to C₄H₈⁺

Causality of Method Choice: Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for identifying the key functional groups within a molecule. The vibrational frequencies of specific bonds act as a molecular fingerprint. For TEMPON-H, this is crucial for confirming the presence of the hydroxyl (O-H), carbonyl (C=O), and N-O bonds.

Analytical Findings: The IR spectrum of TEMPON-H displays characteristic absorption bands that correspond to its primary functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400 (broad)O-H stretchHydroxyl (-OH)
~2970 (sharp)C-H stretchMethyl/Methylene (-CH₃, -CH₂)
~1715 (strong)C=O stretchKetone (C=O)
~1460C-H bendMethyl/Methylene (-CH₃, -CH₂)
~950N-O stretchHydroxylamine (N-OH)

Note: Exact peak positions can vary based on sample preparation (e.g., KBr pellet, neat film).

Expert Insight: Direct NMR analysis of nitroxide radicals is generally uninformative due to paramagnetic broadening, which results in extremely broad or undetectable signals. However, for the diamagnetic hydroxylamine form (TEMPON-H), NMR is a powerful tool. In cases where a sample may contain residual paramagnetic species, a small amount of a reducing agent like phenylhydrazine can be added to the NMR solvent (e.g., CDCl₃) to ensure all molecules are in the reduced, NMR-active state.[7]

Analytical Findings: ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms.

  • ¹H NMR: The spectrum is expected to show distinct signals for the four non-equivalent methyl groups and the two methylene groups of the piperidine ring, along with a broad, exchangeable signal for the N-OH proton.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (~208 ppm), the two quaternary carbons bearing the methyl groups (~60 ppm), the methylene carbons (~53 ppm), and the methyl carbons (~20-30 ppm).[7]

Molecular Geometry and Conformation

Based on crystallographic data from analogous structures like 4-Hydroxy-TEMPO, the six-membered piperidine ring of TEMPON-H adopts a stable chair conformation .[8] This arrangement minimizes steric strain.

  • Steric Hindrance: The four methyl groups at the C2 and C6 positions provide significant steric bulk. This is a defining feature of the TEMPO family, responsible for the high stability of the corresponding nitroxide radical by sterically shielding the N-O group from intermolecular reactions like disproportionation.[4]

  • Functional Group Orientation: In the chair conformation, the C4-keto group is planar, while the N1-hydroxyl group can exist in either an axial or equatorial position, with the equatorial position generally being more sterically favorable.

Caption: 2D structure of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine.

Thermal Stability and Decomposition Pathways

The thermal stability of a compound is not an arbitrary value but a critical measure of its operational limits. For TEMPON-H, this dictates its shelf-life, suitability for high-temperature reactions, and potential degradation products.

Principles of Thermal Analysis

Causality of Method Choice: To comprehensively evaluate thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed.

  • TGA measures mass loss as a function of temperature, directly identifying decomposition events and quantifying volatile components.[9]

  • DSC measures the heat flow into or out of a sample, revealing phase transitions like melting (endothermic) and decomposition events (often exothermic).[10]

Together, they provide a complete picture of how the material behaves when subjected to thermal energy.

Thermogravimetric Analysis (TGA)

Self-Validating Protocol: A standard TGA experiment involves heating a small, precise amount of the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically inert, like nitrogen) and monitoring the change in mass.[11]

Anticipated Results:

  • Initial Stability: TEMPON-H is expected to be thermally stable up to a certain temperature, showing no significant mass loss.

  • Decomposition Onset: Above its stability threshold, a distinct mass loss will be observed. For related compounds, significant decomposition often begins above 150 °C. The hydrochloride salt of TEMPON-H is reported to melt with decomposition around 170-174 °C.[12]

  • Residue: The amount of residue left at the end of the experiment (e.g., at 800 °C) can indicate the formation of non-volatile byproducts.

Differential Scanning Calorimetry (DSC)

Self-Validating Protocol: In a DSC experiment, the sample is heated alongside an inert reference. The difference in heat flow required to maintain both at the same temperature is measured, revealing thermal events.[13]

Anticipated Results:

  • Melting Point: A sharp endothermic peak will indicate the melting of the crystalline solid. The melting point for the related 4-Oxo-TEMPO is 34-38 °C, while 4-Hydroxy-TEMPO melts at 71-73 °C.[2][14] TEMPON-H is expected to have a distinct melting point before decomposition.

  • Decomposition: Following the melt, a broad exothermic or complex series of peaks will likely appear, corresponding to the energy released during bond breaking and the formation of degradation products.

Proposed Decomposition Mechanisms

The thermal decomposition of nitroxide-related compounds can proceed through several pathways. For TEMPON-H, a plausible mechanism involves the homolytic cleavage of the N-O bond, which is typically the weakest bond in the molecule.

Pathway:

  • Initiation: Thermal energy induces the homolytic cleavage of the N-O bond, generating a piperidinyl radical and a hydroxyl radical.

  • Propagation/Rearrangement: The highly reactive piperidinyl radical can undergo further fragmentation or hydrogen abstraction from other TEMPON-H molecules. The presence of the ketone may influence rearrangement pathways.

  • Termination: Radicals can combine to form various stable, non-radical products.

It is also known that at elevated temperatures, TEMPO itself can disproportionate to form its corresponding hydroxylamine and an oxoammonium species.[15] A similar pathway could be accessible to TEMPON-H, potentially leading to more complex products.

A TEMPON-H (1-Hydroxy-2,2,6,6-tetramethyl- 4-oxopiperidine) B Piperidinyl Radical + Hydroxyl Radical (•OH) A->B Heat (Δ) Homolytic Cleavage (N-O Bond) C Fragmentation & Rearrangement Products B->C Radical Propagation D Stable Volatile Byproducts (e.g., H₂O) C->D Further Decomposition

Caption: Plausible thermal decomposition pathway for TEMPON-H.

Consolidated Experimental Protocols

For reproducibility and scientific integrity, the following detailed protocols are provided.

Protocol 1: ESI Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of TEMPON-H in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters: Set capillary voltage to ~3.5 kV, cone voltage to 30 V, and desolvation gas temperature to 300 °C.

  • Data Acquisition: Acquire data in positive ion mode over an m/z range of 50-500. Perform MS/MS fragmentation on the precursor ion (m/z 172.1) to confirm fragment identities.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of TEMPON-H powder into a ceramic or platinum TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

    • Maintain a nitrogen purge gas flow of 50 mL/min to ensure an inert atmosphere.

  • Data Analysis: Plot percent mass loss versus temperature. Determine the onset of decomposition using the derivative of the TGA curve (DTG).

Protocol 3: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Hermetically seal 2-5 mg of TEMPON-H powder in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrumentation: Use a calibrated DSC instrument (e.g., with an indium standard).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

    • Use a nitrogen purge gas at 50 mL/min.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition) and integrate them to determine the enthalpy of the transitions.

Summary and Future Directions

This guide has established that 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is a structurally robust molecule whose identity is unequivocally confirmed by a combination of mass spectrometry and IR spectroscopy. Its piperidine ring adopts a stable chair conformation, with significant steric shielding provided by the gem-dimethyl groups. Thermally, TEMPON-H is stable to moderately high temperatures but will undergo decomposition, likely initiated by the cleavage of the N-O bond.

Future research should focus on obtaining a single-crystal X-ray structure of TEMPON-H to definitively resolve its solid-state conformation. Furthermore, detailed kinetic studies of its thermal decomposition using methods like those outlined by ASTM E-698 could provide the activation energy and reaction order, offering predictive power for its stability over time at various temperatures.[10] Such data would be invaluable for defining storage conditions and application limits in the pharmaceutical and material science industries.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98642, 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. PubChem. Retrieved from [Link]

  • Al-Mowali, F. (2012). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. White Rose eTheses Online. Retrieved from [Link]

  • Goto, A., et al. (2000). Mechanism and Kinetics of Nitroxide-Controlled Free Radical Polymerization. Thermal Decomposition of 2,2,6,6-Tetramethyl-1-polystyroxypiperidines. Macromolecules, 33(25), 9249-9254. Retrieved from [Link]

  • Lessard, B. H., et al. (2006). Nitroxide decomposition: Implications toward nitroxide design for applications in living free-radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 44(2), 697-717. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for specific publications. RSC. Retrieved from [Link]

  • New Drug Approvals. (2021). 4-Hydroxy-TEMPO, TEMPOL, MBM-02, MTS 01. New Drug Approvals. Retrieved from [Link]

  • Wikipedia. (2023). 4-Hydroxy-TEMPO. Wikipedia. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. National Open Access Monitor. Retrieved from [Link]

  • Chemsrc. (2025). 1-hydroxy-2 2 6 6-tetramethyl-4-piperi- CAS#:22963-71-9. Chemsrc. Retrieved from [Link]

  • Wikipedia. (2022). 1-Hydroxy-2,2,6,6-tetramethylpiperidine. Wikipedia. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis. EAG. Retrieved from [Link]

  • GNPS. (2020). UCSD/CCMS - Spectrum Library. GNPS. Retrieved from [Link]

  • TA Instruments. (n.d.). A Review of DSC Kinetics Methods. New Mexico Tech. Retrieved from [Link]

  • ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. ATA Scientific. Retrieved from [Link]

  • Al-Bayati, M. F., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Polymers, 14(19), 4193. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Measurement of Reactive Oxygen Species Using 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

Introduction: Navigating the Landscape of ROS Detection Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules that are integral to a multitude of biological processes, from cell signal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Landscape of ROS Detection

Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules that are integral to a multitude of biological processes, from cell signaling to immune responses. However, an imbalance in ROS production and detoxification can lead to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the accurate detection and quantification of ROS are paramount for researchers in both basic science and drug development.

This guide provides a comprehensive protocol for the use of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, also known as TEMPONE-H, a highly effective spin probe for the detection and quantification of specific ROS, primarily superoxide (O₂•⁻) and peroxynitrite (ONOO⁻). The methodology described herein leverages the power of Electron Paramagnetic Resonance (EPR) spectroscopy, the gold standard for the direct detection of paramagnetic species like the nitroxide radical formed from the reaction of TEMPONE-H with ROS. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for assessing oxidative stress.

The Chemistry of Detection: Unveiling the Mechanism of TEMPONE-H

TEMPONE-H is a diamagnetic hydroxylamine that, upon reaction with certain ROS, is oxidized to a stable nitroxide radical, 2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl (TEMPONE). This conversion from an EPR-silent precursor to an EPR-active product forms the basis of its utility as a ROS probe.[1] The resulting nitroxide radical has a characteristic three-line EPR spectrum, the intensity of which is directly proportional to the amount of ROS that has reacted with the probe.

The primary reactions of TEMPONE-H with biologically relevant ROS are:

  • Superoxide (O₂•⁻): TEMPONE-H + O₂•⁻ → TEMPONE + H₂O₂

  • Peroxynitrite (ONOO⁻): TEMPONE-H + ONOO⁻ → TEMPONE + NO₂⁻ + OH⁻

It is crucial to note that the reaction of TEMPONE-H with hydrogen peroxide (H₂O₂) is significantly slower in the absence of transition metal ions.[2] This inherent selectivity makes TEMPONE-H a valuable tool for specifically investigating the roles of superoxide and peroxynitrite in biological systems.

Visualizing the Core Reaction

TEMPONE-H Reaction with ROS cluster_reactants Reactants cluster_products Products TEMPONE-H 1-Hydroxy-2,2,6,6-tetramethyl- 4-oxopiperidine (TEMPONE-H) (EPR-Silent) TEMPONE 2,2,6,6-Tetramethyl-4-oxopiperidin-1-oxyl (TEMPONE) (EPR-Active) TEMPONE-H->TEMPONE Oxidation ROS Superoxide (O₂•⁻) or Peroxynitrite (ONOO⁻) ROS->TEMPONE Byproducts H₂O₂ or NO₂⁻ + OH⁻ TEMPONE->Byproducts with formation of

Caption: Oxidation of EPR-silent TEMPONE-H to the stable, EPR-active nitroxide radical TEMPONE by ROS.

Key Advantages of the TEMPONE-H/EPR System

The combination of TEMPONE-H with EPR spectroscopy offers several distinct advantages over other ROS detection methods:

FeatureAdvantage
High Specificity Primarily detects superoxide and peroxynitrite, allowing for targeted investigation.
High Sensitivity The reaction rate of hydroxylamines with superoxide is orders of magnitude faster than traditional spin traps like DMPO, leading to greater sensitivity.
Direct Detection EPR spectroscopy directly detects the paramagnetic nitroxide radical, avoiding indirect measurements that can be prone to artifacts.
Quantification The intensity of the EPR signal is directly proportional to the concentration of the nitroxide radical, enabling accurate quantification of ROS production.
Stable Product The resulting TEMPONE nitroxide is a stable radical, allowing for sufficient time for measurement.

Experimental Protocols

I. Preparation of Reagents

1. TEMPONE-H Stock Solution (10 mM):

  • Dissolve 1.71 mg of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (M.W. 171.24 g/mol ) in 1 mL of deionized water or an appropriate buffer (e.g., PBS).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

2. Superoxide Dismutase (SOD) Stock Solution (for control experiments):

  • Prepare a stock solution of SOD (e.g., 1000 U/mL) in a suitable buffer as recommended by the manufacturer. Store at -20°C.

3. Cell Culture Medium and Buffers:

  • Use phenol red-free medium for experiments to avoid potential interference.

  • Ensure all buffers are of high purity.

II. Protocol for ROS Detection in Cultured Adherent Cells

This protocol provides a general framework. Optimization of cell number, TEMPONE-H concentration, and incubation times may be necessary for specific cell types and experimental conditions.

1. Cell Seeding:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) to achieve 80-90% confluency on the day of the experiment.

2. Experimental Treatment:

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Treat the cells with your compound of interest or stimulus in serum-free, phenol red-free medium for the desired duration. Include appropriate vehicle controls.

3. Incubation with TEMPONE-H:

  • Following treatment, remove the medium and wash the cells once with pre-warmed PBS.

  • Add fresh, pre-warmed serum-free, phenol red-free medium containing the final desired concentration of TEMPONE-H (typically in the range of 100-500 µM).

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

4. Cell Harvesting and Sample Preparation:

  • After incubation, place the culture dish on ice.

  • Gently scrape the cells into the medium containing TEMPONE-H.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant.

  • Resuspend the cell pellet in a small, known volume (e.g., 50-100 µL) of ice-cold PBS.

  • Load the cell suspension into a capillary tube suitable for EPR measurement.

5. EPR Measurement:

  • Immediately perform EPR measurements. The rate of nitroxide formation can be monitored over time for kinetic studies.

Control Experiments (Essential for Data Validation):

  • Negative Control: Untreated cells incubated with TEMPONE-H to determine baseline ROS levels.

  • Positive Control: Cells treated with a known ROS-inducing agent (e.g., menadione, antimycin A) to confirm the assay is working.

  • SOD Control: Pre-incubate cells with SOD (e.g., 100 U/mL) for 30 minutes before adding the stimulus and TEMPONE-H. A significant reduction in the EPR signal confirms the detection of superoxide.

Visualizing the Experimental Workflow

ROS Detection Workflow cluster_cell_prep Cell Preparation cluster_probe_incubation Probe Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Experimental Treatment (e.g., drug, stimulus) A->B C Incubate with TEMPONE-H B->C D Harvest Cells C->D E Resuspend in Buffer D->E F Load into Capillary E->F G EPR Measurement F->G H Data Analysis & Quantification G->H

Caption: A streamlined workflow for measuring cellular ROS with TEMPONE-H and EPR spectroscopy.

III. EPR Spectrometer Settings

The following are typical X-band EPR spectrometer settings for detecting the TEMPONE nitroxide radical. These may require optimization for your specific instrument and sample.

ParameterTypical Value
Microwave Frequency ~9.5 GHz
Microwave Power 5-20 mW
Center Field ~3400 G
Sweep Width 100 G
Modulation Frequency 100 kHz
Modulation Amplitude 1-2 G
Time Constant 0.01-0.1 s
Number of Scans 1-10
IV. Data Analysis and Quantification
  • Signal Acquisition: Record the first-derivative EPR spectrum of the TEMPONE radical.

  • Quantification: The concentration of the TEMPONE radical is determined by double integration of the EPR spectrum.

  • Calibration Curve: To convert the integrated signal intensity to an absolute concentration, a calibration curve must be generated using a stable radical standard of known concentration, such as 4-Hydroxy-TEMPO (TEMPOL).

    • Prepare a series of TEMPOL solutions of known concentrations in the same buffer as your sample.

    • Record the EPR spectrum for each concentration under the same conditions as your experimental samples.

    • Perform a double integration of each spectrum and plot the integrated signal intensity against the known TEMPOL concentration.

    • Use the linear regression of this calibration curve to determine the concentration of TEMPONE in your experimental samples.

  • Normalization: Express the ROS levels relative to a measure of cell number or protein concentration to account for variations in sample loading.

Troubleshooting and Considerations

  • Low Signal:

    • Increase the concentration of TEMPONE-H.

    • Increase the incubation time.

    • Increase the number of cells.

    • Optimize EPR spectrometer settings for sensitivity.

  • High Background Signal:

    • Ensure the purity of TEMPONE-H and all reagents.

    • Minimize exposure of samples to light.

    • Check for the presence of transition metal contaminants in buffers, which can catalyze the auto-oxidation of TEMPONE-H.

  • Signal Decay (Bioreduction): The TEMPONE nitroxide can be reduced back to the EPR-silent hydroxylamine by cellular reductants such as ascorbate. This can lead to an underestimation of total ROS production. It is important to perform measurements promptly after sample preparation. For kinetic studies, the rate of signal decay in the absence of a stimulus can be measured and taken into account.

Conclusion

The use of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) in conjunction with EPR spectroscopy provides a powerful and reliable method for the specific detection and quantification of superoxide and peroxynitrite. By understanding the underlying chemistry and adhering to the detailed protocols and controls outlined in this guide, researchers can obtain high-quality, reproducible data on the role of these critical reactive oxygen species in their biological systems of interest. This approach offers a significant advantage in the field of oxidative stress research, enabling more precise and meaningful insights into the complex interplay of ROS in health and disease.

References

  • Dikalov, S., Skatchkov, M., & Bassenge, E. (1997). Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine. Biochemical and Biophysical Research Communications, 230(1), 54–57. [Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]

  • Dikalov, S. I., Polienko, Y. F., & Kirilyuk, I. A. (2018). Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes. Antioxidants & Redox Signaling, 28(15), 1433–1443. [Link]

  • PubChem. (n.d.). 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Krishna, M. C., Samuni, A., Taira, J., Goldstein, S., & Mitchell, J. B. (1996). Stimulation by nitroxide-free radicals of the catalatic activity of catalase. Journal of Biological Chemistry, 271(42), 26018–26025. [Link]

  • Wilcox, C. S. (2010). Effects of tempol and other nitroxides in models of oxidative stress. Pharmacology & Therapeutics, 126(2), 119–145. [Link]

Sources

Application

Using 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine as an EPR spin probe in cell culture

Application Notes & Protocols Topic: Using 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) as an EPR Spin Probe for the Detection and Quantification of Superoxide in Cell Culture Audience: Researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Using 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) as an EPR Spin Probe for the Detection and Quantification of Superoxide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Detecting Cellular Superoxide

Reactive oxygen species (ROS) are no longer viewed merely as byproducts of metabolic stress but as critical players in cell signaling and pathophysiology.[1] Among these, the superoxide radical (O₂•⁻) is a primary ROS, standing at the head of a cascade that can generate other reactive species. Its fleeting nature and low concentration in biological systems make direct detection exceptionally difficult.[2][3] Many common methods for ROS detection, such as fluorescent dyes, have been criticized for a lack of specificity, potential for auto-oxidation, and engagement in redox cycling that can artificially generate superoxide, thereby confounding results.[1][4]

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy offers a direct and highly reliable method for detecting and identifying paramagnetic species, including free radicals.[1][3] To detect short-lived radicals like superoxide, EPR is coupled with "spin probing" or "spin trapping" techniques.[2][5] This guide focuses on the application of 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H), a cyclic hydroxylamine, as a superior spin probe for cellular systems.

Unlike traditional nitrone spin traps (e.g., DMPO), which react slowly with superoxide, cyclic hydroxylamines like TEMPONE-H are oxidized by superoxide at a much faster rate (k ~ 10³–10⁴ M⁻¹s⁻¹).[4][6] This high reaction efficiency allows for the use of lower, less perturbing probe concentrations (0.05–1 mM) and enables competition with endogenous antioxidants, making the detection of intracellular superoxide feasible.[4] The oxidation of the EPR-silent TEMPONE-H yields a stable and highly characteristic three-line EPR spectrum from its corresponding nitroxide radical, TEMPONE, providing a robust method for quantifying superoxide production in cell culture.[7][8]

Principle of the Method

The core of this technique lies in a specific chemical reaction. The diamagnetic (EPR-silent) spin probe, TEMPONE-H, readily permeates the cell membrane. Intracellularly, it undergoes a one-electron oxidation primarily by superoxide radicals (O₂•⁻). This reaction converts TEMPONE-H into the stable paramagnetic nitroxide radical, TEMPONE (1-oxyl-2,2,6,6-tetramethyl-4-oxopiperidinone).[7][8]

The resulting TEMPONE radical is EPR-active and exhibits a characteristic triplet spectrum due to the interaction of the unpaired electron with the nitrogen nucleus.[9][10] The intensity of this EPR signal is directly proportional to the amount of TEMPONE formed, which in turn correlates with the rate of superoxide production in the cells.[4]

G cluster_reaction Cellular Environment cluster_detection EPR Spectrometer A TEMPONE-H (Hydroxylamine) EPR-Silent C TEMPONE (Stable Nitroxide Radical) EPR-Active Triplet Signal A->C One-Electron Oxidation B Superoxide Radical (O₂•⁻) B->A D Quantify Signal Intensity C->D Detection

Figure 1: Mechanism of TEMPONE-H for superoxide detection. The EPR-silent probe is oxidized by superoxide to form a stable, EPR-active nitroxide radical.

Experimental Protocols

PART A: Reagent Preparation and Cell Culture
  • TEMPONE-H Stock Solution:

    • Rationale: A concentrated stock in a suitable solvent is required for accurate dilution into the cell medium. The hydrochloride salt is commonly used for better solubility in aqueous buffers.

    • Procedure: Prepare a 100 mM stock solution of 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine hydrochloride (CAS: 3637-11-4) in sterile, nuclease-free water or PBS.[8] Mix thoroughly until completely dissolved. Filter-sterilize through a 0.22 µm syringe filter. Aliquot and store at -20°C, protected from light.

  • Superoxide Dismutase (SOD) Control Solution:

    • Rationale: SOD is an enzyme that specifically catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. It is the essential negative control to validate that the observed EPR signal is indeed from superoxide.[4][7] Using a cell-permeable form (e.g., PEG-SOD) is crucial for verifying intracellular superoxide production.

    • Procedure: Prepare a stock solution of PEG-SOD (e.g., 5000 U/mL) in sterile PBS. Aliquot and store at -20°C. The final working concentration is typically 50-200 U/mL.

  • Cell Preparation:

    • Rationale: The cell density must be optimized to generate a detectable signal without exhausting nutrients or oxygen too rapidly. Both suspension and adherent cells can be used, though the collection method differs.

    • Procedure (General):

      • Culture cells to 70-80% confluency using standard protocols.[11]

      • For Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Neutralize trypsin, then centrifuge cells (e.g., 200 x g for 5 minutes).

      • For Suspension Cells: Centrifuge the cell culture directly.

      • Wash the cell pellet once with pre-warmed (37°C) Krebs-HEPES buffer or PBS to remove residual media components.

      • Resuspend the cell pellet in the chosen buffer to a final concentration of 1-5 x 10⁶ cells/mL. Perform a cell count to ensure accuracy.

PART B: EPR Measurement of Superoxide Production

This protocol outlines the general workflow. Specific treatments (e.g., with stimulants like PMA or inhibitors) should be incorporated as needed.[4][12]

G A Prepare Cell Suspension (1-5 x 10⁶ cells/mL) B Aliquot Cells into Tubes (e.g., Control, Treated, SOD Control) A->B C Pre-incubate with Controls/Treatments (e.g., PEG-SOD, Inhibitors) B->C Add vehicle for control tubes D Add TEMPONE-H (Final Conc. 0.5 - 1.0 mM) C->D E Incubate at 37°C (15-30 minutes) D->E F Load Sample into Capillary Tube E->F G Acquire EPR Spectrum F->G H Analyze Signal Intensity & Quantify G->H

Figure 2: General experimental workflow for measuring cellular superoxide using TEMPONE-H and EPR.

Step-by-Step Procedure:

  • Setup: Label microcentrifuge tubes for each experimental condition (e.g., "Vehicle Control," "PMA Stimulated," "PMA + SOD").

  • Cell Aliquoting: Add the prepared cell suspension (from Part A, step 3) to each tube.

  • Control/Treatment Incubation:

    • For SOD controls, add PEG-SOD to the appropriate tubes to a final concentration of 50-200 U/mL and pre-incubate for 15-20 minutes at 37°C.

    • Add your specific stimulants (e.g., PMA, 5 µM) or inhibitors and incubate for the desired duration.[4] Add an equivalent volume of vehicle to control tubes.

  • Spin Probe Addition: Add TEMPONE-H stock solution to all tubes to a final concentration of 0.5-1.0 mM.[4] Mix gently by inversion.

  • Incubation: Incubate all samples for 15-30 minutes at 37°C. This allows time for cellular superoxide to oxidize the probe.

  • Sample Loading:

    • Carefully aspirate 50 µL of the cell suspension into a glass capillary tube.[13]

    • Seal one end of the capillary with a small amount of sealing clay (e.g., Cristaseal).

    • Centrifuge the capillary briefly (in a swinging bucket rotor with adapters) to pellet the cells at the sealed end. This concentrates the cells within the active measurement area of the EPR cavity.

  • EPR Spectrum Acquisition:

    • Place the capillary tube into the EPR cavity.

    • Record the EPR spectrum. The signal for the TEMPONE radical is a characteristic triplet.[9] Refer to Table 1 for typical instrument settings, which should be optimized for your specific instrument.

PART C: Data Analysis and Quantification
  • Signal Identification: The primary signal should be a three-line spectrum characteristic of the TEMPONE nitroxide radical. The key validation is that this signal should be significantly diminished or absent in the SOD-treated control samples.[14]

  • Quantification:

    • The rate of superoxide formation is determined by measuring the increase in the EPR signal intensity (amplitude of the low-field, mid-field, or high-field peak) over time.[4]

    • For absolute quantification, a calibration curve must be generated using a stable nitroxide standard of known concentration (e.g., 3-Carboxy-PROXY or TEMPONE itself).[4]

    • The concentration of the TEMPONE radical formed in the cell sample is determined by comparing its double-integrated signal intensity to the calibration curve.

    • Results are typically expressed as the rate of superoxide production (e.g., nmol/min/10⁶ cells).[12]

Key Parameters and Instrument Settings

The following table provides a starting point for experimental design and instrument setup. Optimization is essential for each cell type and EPR spectrometer.

ParameterRecommended Value/RangeRationale & CommentsSource(s)
Cell Density 1 - 5 x 10⁶ cells/mLBalances signal generation with maintaining cell viability and avoiding oxygen depletion.[12]
TEMPONE-H Conc. 0.5 - 1.0 mMSufficient to detect superoxide without causing significant cellular toxicity or side effects. Higher than some probes due to potential bioreduction.[4]
Incubation Time 15 - 30 minutesAllows for sufficient accumulation of the TEMPONE radical for detection. Should be kept consistent across experiments.[4][15]
Incubation Temp. 37 °CSimulates physiological conditions for cellular processes.[13]
Control PEG-SOD (50-200 U/mL)Essential for confirming the specificity of the signal to superoxide radicals.[4][7]
Microwave Frequency X-band (~9.4-9.8 GHz)Standard frequency for biological EPR.[4]
Microwave Power 2 - 20 mWShould be set below saturation levels. A power saturation study is recommended during method development.[4]
Modulation Amplitude 1 - 5 GA higher amplitude increases signal but can broaden the spectrum, losing resolution. Should be ≤ 1/3 of the peak-to-peak linewidth.[4]
Field Sweep 60 - 100 GSufficient to capture the full three-line spectrum of the nitroxide radical.[4]
Temperature Room Temp. or 77K (Liquid N₂)Room temperature for kinetic studies. Snap-freezing in liquid nitrogen can stop the reaction at a specific time point and may increase signal stability.[4]

Method Validation, Controls, and Limitations

A scientifically sound protocol must be a self-validating system. The following points are critical for ensuring the trustworthiness of your results.

  • The Indispensable SOD Control: The cornerstone of this assay's specificity is the parallel experiment including superoxide dismutase (SOD). A significant reduction in the EPR signal in the presence of SOD confirms that superoxide is the primary species responsible for oxidizing TEMPONE-H.[4][7]

  • Potential for Bioreduction: A known limitation is that cellular reductants, particularly ascorbate, can reduce the newly formed TEMPONE nitroxide radical back to the EPR-silent hydroxylamine (TEMPONE-H).[7] This can lead to an underestimation of the total superoxide produced. While TEMPONE-H is more susceptible to this than some other probes (e.g., CP-H), its high rate of reaction with superoxide often makes it a favorable choice.[7]

  • Reaction with Other Species: While highly reactive with superoxide, TEMPONE-H can also be oxidized by other species, notably peroxynitrite (ONOO⁻).[7] If nitric oxide (NO•) production is significant in your cell model, peroxynitrite formation is possible. The use of peroxynitrite scavengers may be necessary to dissect the contributions.[7]

  • Instrument Calibration: For quantitative analysis, regular calibration of the EPR spectrometer with a standard of known spin concentration is essential.

  • Cell Viability: Always perform a viability assay (e.g., Trypan Blue or PI staining) under the final experimental conditions (including TEMPONE-H concentration and incubation time) to ensure the probe itself is not inducing cytotoxicity.[11]

References

  • Dikalov, S., Vitek, M. P., & Mason, R. P. (1997). Quantification of superoxide radicals and peroxynitrite in vascular cells using oxidation of sterically hindered hydroxylamines and electron spin resonance. Nitric Oxide, 1(5), 423-431. [Link]

  • Joseph, J., et al. (2012). Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase. Journal of Obesity & Therapeutics, 1(1). [Link]

  • Dikalov, S. I., Dikalova, A. E., & Griendling, K. K. (2011). EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines. Free Radical Research, 45(4), 417-430. [Link]

  • Winyard, P. G., et al. (2014). Silica modification of titania nanoparticles enhances photocatalytic production of reactive oxygen species without increasing toxicity potential in vitro. RSC Advances, 4(94), 52199-52209. [Link]

  • Magnettech. (2018). EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection. Bruker. [Link]

  • MASI Longevity Science. (2025). Electron Spin Resonance for ROS Detection. MASI Longevity. [Link]

  • Stolc, S., et al. (1999). Quantitative measurement of superoxide generation and oxygen consumption from leukocytes using electron paramagnetic resonance spectroscopy. Analytical Biochemistry, 267(2), 309-315. [Link]

  • Joseph, J., et al. (2012). Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na + /K + -ATPase. Longdom Publishing. [Link]

  • He, Y., et al. (2016). Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy. Molecules, 21(10), 1339. [Link]

  • Carpay, J. A., et al. (2019). Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. Free Radical Biology and Medicine, 141, 23-31. [Link]

  • Raghuraman, H., et al. (2021). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. The Journal of Physical Chemistry B, 125(3), 857-865. [Link]

  • Davies, S. E., et al. (2007). Can ESR be used to assess the levels of oxidative stress in fat-loaded human hepatocytes and hepatic stellate cells?. Obesity Surgery, 17(4), 502-511. [Link]

  • Karoui, H., et al. (2021). EPR Spectroscopy: A Powerful Tool to Analyze Supramolecular Host•Guest Complexes of Stable Radicals with Cucurbiturils. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Brandes, R. P., & Kreuzer, J. (2005). Detection of superoxide anion and hydrogen peroxide production by cellular NADPH oxidases. Free Radical Biology and Medicine, 39(12), 1577-1585. [Link]

  • Nanopartikel.info. (2014). EPR spectroscopy analysis using the spin trap DMPO for OH∙ detection. Standard Operating Procedure. [Link]

  • National Cancer Institute. (n.d.). Protocols for testing of metal oxide NP in mammalian tissue culture cells to study the Cell viability based on an oxidative stress paradigm. NCL. [Link]

  • Ivanova, O. G., et al. (2018). New Insight into the Mechanism of Drug Release from Poly(d,l-lactide) Film by Electron Paramagnetic Resonance. The Journal of Physical Chemistry B, 122(44), 10146-10155. [Link]

Sources

Method

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine assay protocol for superoxide detection

Advanced Application Note: Superoxide Detection Using 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) via EPR Spectroscopy Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Superoxide Detection Using 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) via EPR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Mitochondrial bioenergetics, nanoparticle toxicology, cellular oxidative stress, and atmospheric particulate matter (PM) analysis.

Introduction & Mechanistic Rationale

The accurate quantification of the superoxide anion ( O2∙−​ ) is notoriously difficult due to its extreme reactivity, short half-life, and rapid spontaneous or enzyme-driven dismutation[1]. While fluorescent probes are common, they are highly susceptible to auto-oxidation and lack structural specificity. For definitive, artifact-free quantification of superoxide, Electron Paramagnetic Resonance (EPR) spectroscopy—also known as Electron Spin Resonance (ESR)—coupled with a highly specific spin probe is the gold standard[2].

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) is a cell-permeable cyclic hydroxylamine that serves as an ultra-sensitive spin probe[3]. Unlike traditional nitrone spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) that form transient radical adducts, TEMPONE-H is a closed-shell molecule. When it reacts with superoxide, it undergoes deprotonation and oxidation to form TEMPONE , a highly stable nitroxide radical[2][4].

The Causality of Probe Selection: As an application scientist, choosing TEMPONE-H over DMPO is driven by reaction kinetics. The rate constant for the reaction of TEMPONE-H with superoxide is approximately 1.2×104 M−1s−1 [5][6]. This makes TEMPONE-H nearly 10-fold more sensitive than DMPO, allowing for the detection of steady-state superoxide concentrations in the low nanomolar range[1][5].

ReactionMechanism O2 Superoxide (O2•−) Radical TEMPONE (Nitroxide Radical) O2->Radical Oxidation Probe TEMPONE-H (Hydroxylamine) Probe->Radical Deprotonation EPR 3-Peak EPR Signal Radical->EPR Paramagnetic Resonance

Fig 1: Reaction mechanism of TEMPONE-H oxidation by superoxide to form a detectable nitroxide.

Chemical & Kinetic Properties

To justify the experimental parameters, it is critical to understand the comparative kinetics of TEMPONE-H. Table 1 summarizes why TEMPONE-H is the preferred probe for low-yield superoxide systems (e.g., submitochondrial particles or fat-loaded hepatocytes)[7][8].

Table 1: Kinetic & Chemical Properties of TEMPONE-H vs. DMPO

PropertyTEMPONE-HDMPO
Detection Mechanism Oxidation to stable nitroxide[2]Radical adduction[4]
Superoxide Rate Constant ∼1.2×104 M−1s−1 [5] ∼50 M−1s−1
Peroxynitrite Rate Constant ∼6.0×109 M−1s−1 [5]Minimal reactivity
EPR Spectrum Profile 3-peak isotropic signal[9]4-peak signal[2]
Radical Stability High (Stable for hours)[9]Low (Minutes)

Experimental Design: Building a Self-Validating System

A robust EPR assay must be self-validating. Because TEMPONE-H is a highly sensitive reducing agent, it is prone to transition metal-catalyzed autoxidation, which can yield false-positive TEMPONE signals[3][9]. Furthermore, because TEMPONE-H reacts rapidly with peroxynitrite ( ONOO− )[5][10], the assay must isolate the superoxide-specific signal.

Critical Controls Required:

  • Metal Chelation (The Artifact Preventer): You must include 0.1 mM DTPA (Diethylenetriaminepentaacetic acid) or EDTA in your assay buffer. This sequesters redox-active trace metals (e.g., Fe2+ , Cu2+ ) and completely arrests metal-induced autoxidation of the hydroxylamine[3][9].

  • Superoxide Dismutase (SOD) Control (The Specificity Validator): To prove causality—that your signal is derived exclusively from superoxide—a parallel sample must be pre-incubated with SOD. A complete quenching of the EPR signal in the SOD-treated sample confirms superoxide as the oxidizing agent[10].

  • Positive Control: Use a known superoxide generator, such as the Xanthine/Xanthine Oxidase system or Pyrogallol (320 µM), to verify probe integrity and spectrometer tuning[3][9].

Step-by-Step Assay Protocol

Workflow Prep Buffer + DTPA Sample Add Sample Prep->Sample Probe Add TEMPONE-H Sample->Probe Incubate Incubate 37°C Probe->Incubate Measure EPR Detection Incubate->Measure

Fig 2: Step-by-step experimental workflow for TEMPONE-H superoxide detection via EPR spectroscopy.

Phase A: Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.4) supplemented with 0.1 mM DTPA[3]. Purge the buffer with nitrogen gas for 10 minutes to remove dissolved oxygen, which minimizes background oxidation.

  • TEMPONE-H Stock: Dissolve TEMPONE-H hydrochloride in deoxygenated assay buffer to create a 10 mM stock solution[9]. Note: Keep this solution on ice and strictly protected from light. Prepare fresh daily.

Phase B: Reaction Assembly
  • Sample Aliquoting: Aliquot your biological or chemical sample (e.g., of submitochondrial particles or 1×106 cells) into three separate microcentrifuge tubes:

    • Tube 1: Experimental Sample

    • Tube 2: SOD Negative Control (Add 100 U/mL SOD)[10]

    • Tube 3: Positive Control (Replace sample with 320 µM Pyrogallol)[9]

  • Probe Addition: Add the TEMPONE-H stock to each tube to achieve a 1 mM final concentration [3].

  • Incubation: Incubate the tubes at 37°C in the dark for 10 to 30 minutes, depending on the expected ROS yield of your system[9].

Phase C: EPR Measurement
  • Capillary Loading: Draw 50 µL of the reaction mixture into a precision glass capillary tube (outer diameter 1 mm)[10].

  • Sealing: Plug the bottom of the capillary with Cristaseal or a specialized capillary wax to prevent leakage inside the resonator[9].

  • Data Acquisition: Insert the capillary into the EPR spectrometer cavity and initiate the scan using the parameters outlined in Table 2.

Table 2: Standard X-Band EPR Spectrometer Settings for TEMPONE Detection [10]

ParameterRecommended SettingRationale
Microwave Frequency X-band (~9.44 GHz)Standard for nitroxide radical detection.
Microwave Power 10 - 20 mWHigh enough for sensitivity, low enough to avoid signal saturation.
Modulation Amplitude 0.6 - 1.0 GOptimizes the resolution of the 3-peak nitrogen hyperfine splitting.
Sweep Width 100 GSufficient window to capture all three TEMPONE peaks.
Temperature 20°C or 37°CUse a variable temperature unit to match biological conditions.

Data Analysis & Interpretation

The oxidation of TEMPONE-H yields the TEMPONE radical, which produces a highly characteristic, symmetrical 3-peak EPR spectrum [9]. This triplet arises from the interaction of the unpaired electron with the 14N nucleus (nuclear spin I=1 )[2].

  • Quantification: To quantify the superoxide generated, perform a double integration of the EPR spectrum to calculate the total area under the curve[4].

  • Calibration: Compare the integrated area against a standard calibration curve generated using known concentrations of a stable commercial nitroxide, such as TEMPOL (ranging from 1 µM to 100 µM)[4].

Troubleshooting Guide

Table 3: Common Artifacts and Corrective Actions

ObservationMechanistic CauseCorrective Action
High background signal in blank Trace transition metal contamination catalyzing TEMPONE-H autoxidation.Increase DTPA concentration to 0.5 mM or use Chelex-100 treated water for all buffers.
No signal in positive control Hydroxylamine probe has fully degraded prior to use.Prepare TEMPONE-H fresh daily. Store powder in a desiccator under argon/nitrogen.
Signal is not quenched by SOD Probe is being oxidized by peroxynitrite ( ONOO− ) instead of superoxide.Introduce a peroxynitrite scavenger (e.g., 50 µM Uric Acid or GKT136901) to the control tube to confirm ONOO− causality[10].

References

  • Dikalov, S., Skatchkov, M., & Bassenge, E. (1997). Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine. Biochemical and Biophysical Research Communications. URL:[Link]

  • Samuni, A., et al. (2022). Cyclic Hydroxylamines as Monitors of Peroxynitrite and Superoxide-Revisited. Antioxidants (Basel). URL:[Link]

  • Wang, Y., et al. (2020). Oxidative Potential Induced by Ambient Particulate Matters with Acellular Assays: A Review. Processes. URL:[Link]

  • Kermanizadeh, A., et al. (2018). Silica modification of titania nanoparticles enhances photocatalytic production of reactive oxygen species without increasing toxicity potential in vitro. RSC Advances. URL:[Link]

  • Altenhöfer, S., et al. (2015). The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. KOPS / Pharmacological Research. URL:[Link]

  • Gille, L., et al. (1994). Quantitative determination of the rate of superoxide radical formation in mitochondrial membranes by electron paramagnetic resonance. Biokhimiia. URL: [Link]

  • Gao, D., et al. (2018). Reactive Oxygen Species Formed by Secondary Organic Aerosols in Water and Surrogate Lung Fluid. Environmental Science & Technology. URL:[Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling. URL:[Link]

Sources

Application

Application of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (Tempone-H) in Mitochondrial ROS Tracking

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mitochondrial Oxidative Stress, Electron Paramagnetic Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mitochondrial Oxidative Stress, Electron Paramagnetic Resonance (EPR) Spectroscopy, Reactive Oxygen Species (ROS)

Introduction & Mechanistic Rationale

In the investigation of cellular pathophysiology, mitochondrial dysfunction and the subsequent generation of Reactive Oxygen Species (ROS) are critical focal points. While fluorescent probes (e.g., DCFDA, MitoSOX) are widely used, they frequently suffer from photo-bleaching, auto-oxidation, and cross-reactivity. For rigorous, artifact-free quantification of mitochondrial superoxide ( O2∙−​ ) and peroxynitrite ( ONOO− ), Electron Paramagnetic Resonance (EPR) spectroscopy paired with a highly sensitive spin probe is the gold standard[1].

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine , commonly known as Tempone-H (or 4-oxo-TMPH), is an EPR-silent hydroxylamine. Upon collision with specific ROS, Tempone-H undergoes oxidation (losing a proton and an electron) to form TEMPONE , a highly stable, EPR-active nitroxide radical[2].

The Causality of Probe Selection

Tempone-H is selected over traditional spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) because its sensitivity for superoxide and peroxynitrite is approximately 10-fold higher [1][3]. Furthermore, unlike bulky spin traps, Tempone-H readily permeates cellular membranes, allowing it to access mitochondrially generated ROS before they are dismutated by endogenous Superoxide Dismutase (SOD2)[4].

Mechanism Mito Mitochondrial ETC (Complex I & III) O2 Superoxide (O2•-) & Peroxynitrite (ONOO-) Mito->O2 Electron Leakage TemponeH Tempone-H (EPR-Silent Hydroxylamine) O2->TemponeH Oxidizes Tempone TEMPONE Radical (EPR-Active Nitroxide) TemponeH->Tempone -H+ / -e- EPR EPR Spectroscopy Quantification Tempone->EPR Paramagnetic Signal

Caption: Mechanistic pathway of Tempone-H oxidation by mitochondrial ROS into the EPR-active TEMPONE radical.

Comparative Analysis of ROS Modulators & Probes

To design a self-validating experiment, researchers must distinguish between ROS detection and ROS scavenging. Tempone-H is strictly a detection probe. To validate that the detected ROS originates from the mitochondria, it must be paired with targeted scavengers like Mito-TEMPO [2].

Chemical AgentPrimary FunctionTarget / SpecificityRelative SensitivityExperimental Role
Tempone-H Spin Probe (Hydroxylamine)Superoxide, PeroxynitriteHigh (10x > DMPO)Primary detection & quantification via EPR[3].
DMPO Spin Trap (Nitrone)Hydroxyl, SuperoxideLow to ModerateAlternative detection; prone to rapid signal decay.
Mito-TEMPO Antioxidant (SOD Mimetic)Mitochondrial SuperoxideN/A (Scavenger)Negative control; validates mitochondrial origin[4].
Antimycin A ETC InhibitorComplex IIIN/A (Stressor)Positive control; forces mitochondrial O2∙−​ leak[5].

Experimental Protocol: Mitochondrial ROS Tracking via EPR

This protocol provides a self-validating system for tracking mitochondrial ROS in cultured cells (e.g., hepatocytes, cardiomyocytes, or endothelial cells)[5][6].

Reagent Preparation
  • Tempone-H Stock (100 mM): Dissolve Tempone-H in deoxygenated, ultra-pure water. Store aliquots at -80°C in the dark.

  • Carrier Solution: Use Dulbecco’s Phosphate-Buffered Saline (DPBS) instead of standard culture media.

    • Causality: Standard media contains transition metals (e.g., iron, copper) and riboflavin, which undergo redox cycling under ambient light, generating background free radicals that mask the true cellular signal[6].

Biological Sample Preparation & Treatment
  • Cell Culture: Seed cells in 6-well plates and grow to 80% confluence.

  • Washing: Wash cells twice with warm DPBS to remove all traces of culture media.

  • Treatment Matrix (Self-Validating Design):

    • Group A (Blank): DPBS + 1 mM Tempone-H (Checks for auto-oxidation).

    • Group B (Basal): Cells + DPBS + 1 mM Tempone-H.

    • Group C (Positive Control): Cells + DPBS + 1 mM Tempone-H + 10 µM Antimycin A (Forces Complex III electron leakage)[5].

    • Group D (Validation Control): Cells + DPBS + 1 mM Tempone-H + 10 µM Antimycin A + 10 µM Mito-TEMPO (Confirms signal is specifically mitochondrial superoxide)[2][4].

  • Incubation: Incubate plates at 37°C for 30–90 minutes depending on the stressor kinetics.

Sample Extraction
  • Lysis: Lyse cells via osmotic shock (addition of ice-cold ultra-pure water) or mild sonication.

    • Causality: Tempone-H permeates the cell, but the oxidized TEMPONE radical can become trapped intracellularly. Lysis ensures homogeneous distribution of the radical in the bulk solution for accurate capillary loading[6].

  • Loading: Draw 50–150 µL of the lysate into a precision glass EPR capillary tube.

Workflow Prep Prepare Cells & Wash with DPBS Incubate Incubate with Tempone-H (1 mM) Prep->Incubate Stimulate Induce ROS (Antimycin A) Incubate->Stimulate Extract Cell Lysis & Capillary Loading Stimulate->Extract Measure EPR Measurement (334-340 mT) Extract->Measure

Caption: Step-by-step experimental workflow for Tempone-H mediated ROS tracking in live cells.

EPR Data Acquisition & Analysis

Load the capillary into the EPR spectrometer resonator cavity. Use the following optimized parameters[7]:

  • Magnetic Field Range: 334 – 340 mT (Centered around the characteristic nitroxide triplet).

  • Microwave Power: 20 mW.

    • Causality: Nitroxide radicals are easily saturated at high microwave powers, which artificially broadens the signal and destroys quantitative accuracy. 20 mW provides optimal signal-to-noise without saturation.

  • Modulation Amplitude: 0.1 mT.

    • Causality: Must be kept lower than the peak-to-peak linewidth of the TEMPONE signal to prevent overmodulation and loss of spectral resolution.

  • Sweep Time: 60 seconds (Accumulate 3–5 scans for better signal-to-noise ratio).

Data Interpretation: The TEMPONE radical yields a distinct three-line EPR spectrum (due to the interaction of the unpaired electron with the 14N nucleus, I=1 ). Quantify the ROS levels by calculating the double integral of the EPR spectrum, which is directly proportional to the total number of spins (radicals) in the sample[5].

Troubleshooting & Scientific Integrity

  • High Background Signal in Blank: If Group A shows a strong triplet signal, the Tempone-H stock has auto-oxidized. Ensure the stock is prepared in deoxygenated water, shielded from light, and stored at -80°C.

  • No Signal in Positive Control: Ensure cells are adequately lysed. Intact cells can sequester the radical, placing it outside the optimal detection zone of the EPR resonator.

  • Signal Fails to Quench with Mito-TEMPO: If Mito-TEMPO fails to reduce the signal in Group D, the ROS is likely originating from non-mitochondrial sources (e.g., cytosolic NADPH oxidases or uncoupled eNOS). In this case, utilize specific inhibitors like apocynin or L-NAME to isolate the source[8].

References

  • Oxford Academic. "Can ESR be used to assess the levels of oxidative stress in fat-loaded human hepatocytes and hepatic stellate cells?" Journal of Cell and Molecular Medicine, 2009. Available at:[Link]

  • AHA Journals. "Therapeutic Targeting of Mitochondrial Superoxide in Hypertension." Circulation Research, 2010. Available at:[Link]

  • MDPI. "Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy." Antioxidants, 2020. Available at:[Link]

  • PubMed / NIH. "The redox state of coenzyme Q10 in mitochondrial respiratory chain and oxygen-derived free radical generation in cardiac cells." National Library of Medicine, 1998. Available at: [Link]

  • ACS Publications. "Interplay of Metals and Organics in E-Cigarette Aerosols Enhances the Production of Reactive Oxygen Species within Ultrafine Particles." Environmental Science & Technology, 2025. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Quantification of Peroxynitrite using TEMPONE-H and EPR Spectroscopy

Executive Summary & Mechanistic Rationale Peroxynitrite ( ONOO− ) is a potent reactive nitrogen species (RNS) formed in vivo by the diffusion-controlled reaction between nitric oxide ( NO∙ ) and superoxide ( O2∙−​ ). Bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Peroxynitrite ( ONOO− ) is a potent reactive nitrogen species (RNS) formed in vivo by the diffusion-controlled reaction between nitric oxide ( NO∙ ) and superoxide ( O2∙−​ ). Because it possesses a sub-second half-life at physiological pH, direct analytical detection of ONOO− in biological systems is notoriously difficult. To capture this transient species before it isomerizes to nitrate or reacts with carbon dioxide, researchers rely on spin trapping coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.

Among the available spin probes, the cyclic hydroxylamine 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) is the premier choice for ONOO− quantification. TEMPONE-H undergoes a rapid, one-electron oxidation by peroxynitrite to yield the highly stable nitroxide radical, TEMPONE , which exhibits a distinct and quantifiable three-line EPR spectrum 1.

Pathway NO Nitric Oxide (NO•) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Diffusion O2 Superoxide (O₂•⁻) O2->ONOO Controlled TEMPONE TEMPONE Radical (EPR Active) ONOO->TEMPONE Oxidation TEMPONEH TEMPONE-H (Hydroxylamine) TEMPONEH->TEMPONE -e⁻, -H⁺

Figure 1: Mechanistic reaction of ONOO- with TEMPONE-H yielding the EPR-active TEMPONE radical.

Kinetic Data & Probe Dynamics

The analytical superiority of TEMPONE-H is rooted in its exceptional reaction kinetics. It reacts with ONOO− at a rate approximately 10-fold higher than conventional spin traps like DMPO, allowing it to outcompete endogenous scavengers [[1]]().

Table 1: Kinetic and Analytical Parameters of TEMPONE-H

ParameterValueMechanistic Implication
Rate Constant ( ONOO− ) 6×109M−1s−1 Diffusion-limited; captures ONOO− before it degrades 1.
Rate Constant ( O2∙−​ ) 1.2×104M−1s−1 Reacts with superoxide; necessitates SOD controls [[1]]().
Limit of Detection (EPR) ~10 - 50 nMHighly sensitive for physiological and pathological profiling 2.
Optimal pH Range 7.0 - 7.4Matches physiological conditions; pKa of ONOOH is ~6.8 3.

Experimental Design: Building a Self-Validating System

To ensure data integrity, your experimental design must be self-validating. Because TEMPONE-H is oxidized by both ONOO− and O2∙−​ , the raw EPR signal represents a composite pool of reactive species.

  • The Causality of Metal Chelators: Hydroxylamines are highly susceptible to spontaneous autoxidation catalyzed by trace transition metals. The inclusion of a metal chelator like DTPA (Diethylenetriaminepentaacetic acid) is non-negotiable. Do not use EDTA, as Fe-EDTA complexes can still participate in redox cycling and will generate false-positive baseline signals 2, 3.

  • The Causality of Scavengers: To isolate the ONOO− -specific signal, parallel sample incubations with Superoxide Dismutase (SOD) and a specific ONOO− scavenger (e.g., Uric Acid) must be run simultaneously 4.

Workflow Sample Biological Sample Probe Add TEMPONE-H + DTPA Sample->Probe Control1 Sample + SOD (Removes O₂•⁻) Sample->Control1 Control2 Sample + Uric Acid (Removes ONOO⁻) Sample->Control2 Reaction Oxidation by ROS/RNS Probe->Reaction EPR EPR Quantification Reaction->EPR Control1->Probe Control2->Probe

Figure 2: Self-validating EPR workflow for peroxynitrite quantification using TEMPONE-H.

Step-by-Step Protocol

Reagent Preparation
  • TEMPONE-H Stock (100 mM): Dissolve TEMPONE-H hydrochloride in deoxygenated, ultra-pure water. Purge the solution with Argon gas for 10 minutes to displace oxygen. Store at -80°C in single-use aliquots to prevent degradation.

  • Assay Buffer: Prepare a 50 mM Phosphate Buffer (pH 7.4). Treat the buffer with Chelex-100 resin to strip heavy metals, then supplement with 100 µM DTPA 3.

Cell / Tissue Incubation Workflow
  • Wash cultured cells (e.g., endothelial cells, macrophages) twice with warm PBS to remove serum components that may artificially scavenge radicals.

  • Resuspend the cells in the DTPA-supplemented Assay Buffer at a density of 1×106 cells/mL.

  • Divide the suspension into three distinct experimental arms:

    • Arm A (Total Signal): Add vehicle.

    • Arm B ( O2∙−​ Control): Add 100 U/mL PEG-SOD.

    • Arm C ( ONOO− Control): Add 50 µM Uric Acid (a selective ONOO− scavenger) 4.

  • Pre-incubate all arms for 10 minutes at 37°C.

  • Add TEMPONE-H to a final concentration of 1 mM .

  • Incubate for the desired time window (typically 10–30 minutes) in the dark at 37°C.

EPR Spectroscopy Acquisition
  • Transfer 50 µL of the cell suspension into a precision glass capillary tube (or use a flat cell for aqueous samples to minimize dielectric loss).

  • Insert the sample into the EPR cavity.

  • Recommended EPR Parameters (X-band):

    • Microwave Frequency: ~9.8 GHz

    • Microwave Power: 10 - 20 mW (Ensure you do not saturate the nitroxide signal)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 1.0 G

    • Sweep Width: 50 G

    • Center Field: ~3480 G

  • Record the first-derivative spectrum. The TEMPONE radical will manifest as a sharp, characteristic 1:1:1 triplet.

Signal Quantification & Data Analysis
  • Perform a double integration of the EPR first-derivative spectrum to obtain the area under the curve, which is directly proportional to the total number of unpaired spins.

  • Compare the integral against a standard curve generated using known concentrations of stable TEMPONE radical (10 nM - 10 µM).

  • Calculation: The specific peroxynitrite concentration is derived by subtracting the signal of the ONOO− scavenged arm from the SOD-treated arm:

    [ONOO−]=(Total SpinsArm B​)−(Total SpinsArm C​) .

Troubleshooting & Artifact Mitigation

  • Ascorbate Interference (Critical Warning): The TEMPONE radical is highly susceptible to reduction by ascorbic acid (Vitamin C), which rapidly converts it back to the EPR-silent hydroxylamine. If your biological system contains high intracellular ascorbate, your EPR signal will be artificially suppressed. Solution: Treat samples with ascorbate oxidase prior to adding TEMPONE-H, or substitute TEMPONE-H with the more ascorbate-resistant probe CP-H (1-hydroxy-3-carboxy-pyrrolidine) 5.

  • High Baseline Signal at Time Zero: If Arm A shows a massive signal immediately upon probe addition, your buffers are contaminated with transition metals driving autoxidation. Ensure all buffers are rigorously Chelex-treated and strictly use DTPA over EDTA 2.

References

  • Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine. PubMed. [Link]

  • Quantification of superoxide radicals and peroxynitrite in vascular cells using oxidation of sterically hindered hydroxylamines and electron spin resonance. PubMed.[Link]

  • Interaction of GKT136901 with different radical species. ResearchGate.[Link]

  • Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes. PMC.[Link]

  • Cyclic Hydroxylamines as Monitors of Peroxynitrite and Superoxide-Revisited. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving EPR signal-to-noise ratio using 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

Welcome to the Technical Support Center for Electron Paramagnetic Resonance (EPR) applications. As researchers and drug development professionals, accurately quantifying Reactive Oxygen Species (ROS) in biological or che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Electron Paramagnetic Resonance (EPR) applications. As researchers and drug development professionals, accurately quantifying Reactive Oxygen Species (ROS) in biological or chemical systems is notoriously difficult due to the transient nature of free radicals.

While traditional nitrone spin traps like DMPO are common, the cyclic hydroxylamine 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) offers a superior alternative. However, unlocking its full potential requires strict control over assay conditions to maintain a high Signal-to-Noise Ratio (SNR). This guide provides the mechanistic insights, self-validating protocols, and troubleshooting steps necessary to master TEMPONE-H in your EPR workflows.

Mechanistic Causality: The Double-Edged Sword of Hydroxylamine Sensitivity

To troubleshoot TEMPONE-H effectively, you must understand the causality behind its behavior. Unlike nitrone spin traps that form transient spin adducts via addition reactions, TEMPONE-H is a diamagnetic probe that is directly oxidized by ROS (specifically superoxide and peroxynitrite) to form a highly stable, paramagnetic nitroxide radical: TEMPONE [1].

This direct one-electron oxidation yields a reaction rate and sensitivity that is approximately 10-fold higher than conventional spin traps[1][2]. However, this extreme sensitivity introduces a critical vulnerability: autoxidation . In oxygenated aqueous buffers, trace transition metals (such as Fe³⁺ and Cu²⁺) act as catalysts, spontaneously oxidizing TEMPONE-H into TEMPONE even in the complete absence of biological ROS[3][4]. If left unmitigated, this catalytic autoxidation generates massive background noise, destroying your SNR.

TEMPONE_H_Pathway ROS Target ROS (O₂•⁻ / ONOO⁻) TEMPONE_H TEMPONE-H (Diamagnetic) ROS->TEMPONE_H Specific Oxidation TEMPONE TEMPONE Radical (Paramagnetic) TEMPONE_H->TEMPONE 1e⁻ Transfer Noise Background Noise (False Positive) TEMPONE_H->Noise Spontaneous Oxidation EPR High SNR EPR Signal TEMPONE->EPR 3-Line Spectrum Metals Trace Metals (Fe³⁺, Cu²⁺) + O₂ Metals->TEMPONE_H Catalytic Autoxidation Chelator Chelators (EDTA / DTPA) Chelator->Metals Sequestration

Mechanistic pathway of TEMPONE-H oxidation and mitigation of metal-catalyzed background noise.

Quantitative Benchmarking: TEMPONE-H vs. DMPO

Understanding the kinetic advantages of TEMPONE-H dictates why we tolerate its autoxidation risks. The table below summarizes the quantitative superiority of TEMPONE-H over the industry-standard DMPO.

ParameterTEMPONE-H (Hydroxylamine)DMPO (Nitrone Spin Trap)
Reaction Rate (Superoxide) 1.2×104 M−1s−1 [1] ∼50 M−1s−1
Reaction Rate (Peroxynitrite) 6.0×109 M−1s−1 [1]Negligible
Radical Product Stability Highly stable (Months)[5]Transient (Minutes)
Relative Sensitivity 10-Fold Higher[1][2]Baseline (1x)
Primary Limitation Metal-catalyzed autoxidation[3][4]Low reaction rate; rapid decay

Self-Validating Experimental Protocol: High-SNR ROS Detection

To guarantee data integrity, your EPR workflow must be a self-validating system. This protocol ensures that any signal detected is an authentic representation of ROS, not an artifact of buffer contamination.

Phase 1: Buffer De-metallation (Critical for SNR)
  • Resin Treatment: Pass your physiological buffer (e.g., PBS or Krebs-HEPES) through a Chelex-100 resin column to strip the majority of divalent heavy metals.

  • Chelator Supplementation: Chelex alone is insufficient. Supplement the buffer with 0.1 mM to 1 mM EDTA or DTPA [4][5]. This sequesters residual trace metals, effectively shutting down the catalytic autoxidation pathway shown in the diagram above.

  • Deoxygenation: Purge the buffer with Argon or Nitrogen gas for 15 minutes to minimize dissolved oxygen, further suppressing spontaneous oxidation.

Phase 2: Probe Preparation
  • Prepare a 10 mM stock solution of TEMPONE-H in the de-metallated, deoxygenated buffer immediately before use.

  • Keep the stock solution on ice and strictly protected from light. Never store hydroxylamine stock solutions for future use.

Phase 3: Assay Assembly & EPR Acquisition
  • Assemble your reaction mixture, ensuring the final concentration of TEMPONE-H is 1 mM [6][7].

  • Incubate the samples at 37°C (if simulating physiological conditions) for the desired time point (typically 10 to 60 minutes)[5][7].

  • Load the sample into a 50 µL quartz capillary tube.

  • EPR Spectrometer Settings: Set the magnetic field range to 334–340 mT, microwave power to 20 mW, and modulation amplitude to 0.1 mT (1 G)[4][6]. Acquire the characteristic 3-line spectrum.

Phase 4: The Validation Matrix

Your experiment is only valid if it satisfies these three controls:

  • Negative Control (Baseline Noise): Buffer + 1 mM TEMPONE-H. Validation: The 3-line signal must be near zero. If high, your buffer is contaminated with metals.

  • Positive Control (System Efficacy): Buffer + 1 mM TEMPONE-H + 100 µM Pyrogallol[5][7]. Validation: Pyrogallol spontaneously generates superoxide, yielding a massive EPR signal, proving the probe is active.

  • Specificity Control (Target Confirmation): Biological Sample + 1 mM TEMPONE-H + 100 U/mL Superoxide Dismutase (SOD)[7]. Validation: SOD must significantly attenuate the signal, proving the oxidation was driven specifically by superoxide, not an off-target oxidant.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: My baseline EPR signal is incredibly high before I even add my biological sample or stimulus. How do I fix this? A: High background noise is almost universally caused by transition metal-catalyzed autoxidation of the TEMPONE-H precursor[3][4]. To fix this, you must aggressively de-metallate your environment. Ensure you are using ultrapure water (18.2 MΩ·cm)[6], treat all buffers with Chelex resin, and rigidly enforce the addition of 0.1 mM EDTA or DTPA to your assay buffer[4][5].

Q: I am attempting to measure hydrogen peroxide (H₂O₂) production using TEMPONE-H, but I am detecting no signal. Is the probe degraded? A: No, the probe is likely fine. TEMPONE-H is highly selective for superoxide and peroxynitrite; its direct reaction with H₂O₂, oxygen, and organic peroxides is extremely slow[3]. To measure H₂O₂ with a hydroxylamine, you must introduce a one-electron transfer mediator, such as horseradish peroxidase, to catalyze the oxidation[3].

Q: How do I distinguish whether my TEMPONE-H signal is coming from superoxide or peroxynitrite? A: You cannot distinguish them based on the EPR spectrum alone. Because TEMPONE-H is oxidized into the exact same TEMPONE radical regardless of the initiating ROS, the resulting 3-line EPR spectrum is identical[7]. To differentiate the source, you must run parallel specificity controls: use SOD (100 U/mL) to selectively quench superoxide[7], or a specific peroxynitrite decomposition catalyst to isolate the peroxynitrite contribution.

Q: Can I prepare a large batch of TEMPONE-H stock solution and freeze it for future experiments? A: We strongly advise against this. Hydroxylamines are inherently unstable over time and prone to spontaneous oxidation, which will ruin your SNR in subsequent experiments. Always prepare fresh stock solutions immediately before your assay[6][7].

References

  • Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes. nih.gov.[Link]

  • Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine. nih.gov.[Link]

  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. mdpi.com.[Link]

  • Silica modification of titania nanoparticles enhances photocatalytic production of reactive oxygen species without increasing toxicity potential in vitro. rsc.org.[Link]

  • Interplay of Metals and Organics in E-Cigarette Aerosols Enhances the Production of Reactive Oxygen Species within Ultrafine Particles. acs.org.[Link]

  • Ceruloplasmin (ferroxidase) oxidizes hydroxylamine probes: deceptive implications for free radical detection. nih.gov.[Link]

  • Direct Impairment of Vascular Function by Diesel Exhaust Particulate through Reduced Bioavailability of Endothelium-Derived Nitric Oxide Induced by Superoxide Free Radicals. nih.gov.[Link]

Sources

Optimization

Ideal storage conditions to extend 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine shelf life

Here is the technical support center for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (also known as Tempone-H). This document provides researchers, scientists, and drug development professionals with comprehensive guidance on the ideal storage conditions, handling procedures, and troubleshooting to ensure the maximum shelf life and experimental efficacy of this compound.

As a hydroxylamine derivative, Tempone-H is a highly effective and cell-permeable spin trap used for the detection of reactive oxygen species (ROS) like superoxide and peroxynitrite.[1][2] Its stability is paramount for obtaining reliable and reproducible results. This guide is structured to answer your questions, from basic handling to troubleshooting complex experimental issues related to compound integrity.

Quick Reference: Ideal Storage Conditions

For rapid access, the following table summarizes the recommended storage conditions for solid 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine.

ParameterRecommendationRationale & Key Considerations
Temperature 2°C to 8°C (Refrigerated) [3][4][5]Slows down potential degradation pathways. While stable at room temperature for short periods, long-term refrigeration is critical for extending shelf life.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) [6]Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation to the corresponding nitroxide radical.
Light Exposure Protect from light (Store in an amber vial or dark place) [6]The compound can be light-sensitive; exposure to UV or ambient light can induce photochemical degradation.
Moisture Keep in a dry, low-humidity environment [6][7]The compound is hygroscopic. Moisture can accelerate degradation and lead to clumping, affecting weighing accuracy.
Container Tightly sealed original container [6][7]Prevents contamination and exposure to air and moisture. Ensure the cap is securely fastened after each use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Tempone-H and how do storage conditions prevent it?

The primary concern for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is its oxidation to the corresponding stable nitroxide radical, 4-oxo-TEMPO. While this nitroxide is a useful compound in its own right, its presence as a contaminant compromises the integrity of Tempone-H as a specific spin trap for superoxide and peroxynitrite. Ideal storage conditions—low temperature, inert atmosphere, and protection from light and moisture—work synergistically to minimize this oxidative conversion, ensuring the compound remains in its hydroxylamine form.[6]

Q2: I've received a new batch of Tempone-H. What is the first thing I should do?

Upon receipt, immediately inspect the container for any signs of damage. The compound should be an off-white to pale yellow solid. Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can compromise its stability. Once equilibrated, you can open it in a controlled environment (ideally a glove box or a low-humidity area) for aliquoting.

Q3: Is storage under an inert atmosphere absolutely necessary?

For maximum long-term stability and to prevent oxidative degradation, storage under an inert gas like argon or nitrogen is strongly recommended.[6] If you plan to use the entire batch within a short period (e.g., a few weeks), storing it tightly sealed in a desiccator inside a refrigerator may be sufficient. However, for long-term storage or for highly sensitive applications, backfilling the container with an inert gas after each use is best practice.

Q4: How does the storage of solid Tempone-H differ from its solutions?

Solutions are generally less stable than the solid compound. Once dissolved, the potential for oxidation and other degradation reactions increases.

  • Solid: Stable for extended periods when stored under the ideal conditions outlined in the table above.

  • Solutions: Should be prepared fresh whenever possible. If storage is necessary, use an oxygen-free solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[8] Based on data for the related compound TEMPOL, solutions may be stable for up to 6 months at -20°C or 1 year at -80°C.[8]

Q5: What is the expected shelf life of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine?

When stored unopened under the recommended conditions (2-8°C, dry, dark), the shelf life is typically at least one year from the date of shipment.[5] If a specific retest or expiration date is not provided on the Certificate of Analysis, it is recommended to inspect the product routinely to ensure it performs as expected.[3] After opening, the shelf life depends heavily on handling and adherence to proper storage protocols.

Troubleshooting Guide

Issue 1: The compound has changed color from pale yellow to a distinct orange/red.
  • Probable Cause: This color change is a strong indicator of oxidation to the 4-oxo-TEMPO nitroxide radical, which typically appears as orange or yellow crystals.[4] This suggests the compound has been exposed to oxygen, moisture, or excessive light.

  • Solution: The compound is likely compromised and may no longer be suitable for experiments where the hydroxylamine form is required. It may act as an antioxidant but will fail as a specific spin trap for superoxide. It is recommended to use a fresh, unoxidized batch for your experiments. To prevent this in the future, strictly adhere to storage under an inert atmosphere and protect from light and moisture.[6]

Issue 2: Inconsistent or non-existent signal in my Electron Paramagnetic Resonance (EPR) spin-trapping experiment.
  • Probable Cause 1 (Compound Degradation): If the Tempone-H has degraded, it cannot efficiently trap the target radicals, leading to weak or absent signals.

  • Probable Cause 2 (Contamination): The presence of the oxidized nitroxide form can interfere with the experiment, either by masking the signal of the trapped radical or by reacting with other components in your system.

  • Troubleshooting Workflow:

    • Verify Compound Integrity: Dissolve a small amount of the solid Tempone-H in a suitable solvent and run a baseline EPR spectrum. The pure hydroxylamine should be EPR-silent. If you see the characteristic three-line spectrum of a nitroxide radical, your stock is contaminated/oxidized.

    • Prepare Fresh Solutions: Always prepare solutions immediately before your experiment using high-purity, deoxygenated solvents.

    • Use a New Aliquot/Batch: If oxidation is confirmed, switch to a new, unopened vial of the compound.

    • Review Handling Protocol: Ensure that at no point during solution preparation is the compound exposed to contaminants, excessive light, or oxygen for prolonged periods.

Issue 3: The solid compound appears clumpy or is difficult to weigh accurately.
  • Probable Cause: This is a clear sign of moisture absorption. The compound is hygroscopic, and exposure to humidity will cause it to clump.

  • Solution:

    • Drying: You can attempt to dry the compound under a high vacuum in a desiccator for several hours. However, this may not reverse all degradation.

    • Prevention: The best solution is prevention. Always allow the container to warm to room temperature before opening and handle it in a low-humidity environment. Store the vial inside a larger sealed container with a desiccant for added protection.

Protocols & Visual Workflows

Protocol 1: Initial Handling and Aliquoting of Solid Compound
  • Remove the main container of Tempone-H from the refrigerator (2-8°C).

  • Place it in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.

  • Transfer the container to a low-humidity environment (e.g., a glove box or a bench with flowing dry nitrogen).

  • Carefully weigh out the desired amounts into smaller, single-use amber glass vials.

  • Purge the headspace of the main container and each aliquot with a gentle stream of inert gas (argon or nitrogen).

  • Tightly seal all containers immediately.

  • Wrap the vial caps with parafilm for an extra barrier against moisture and air.

  • Place the main container and all aliquots back into refrigerated storage (2-8°C).

Visual Workflow: Compound Handling and Storage

This diagram outlines the decision-making process for handling and storing 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine to ensure its stability.

Receipt Receive Compound Equilibrate Equilibrate to Room Temp (in Desiccator) Receipt->Equilibrate Aliquot Aliquot into Single-Use Vials (Inert Atmosphere) Equilibrate->Aliquot StoreSolid Store Solid Aliquots (2-8°C, Dark, Inert Gas) Aliquot->StoreSolid For Long-Term Storage PrepSolution Prepare Fresh Solution (Deoxygenated Solvent) Aliquot->PrepSolution For Immediate Use StoreSolid->PrepSolution For Experiment UseImmediately Use Immediately PrepSolution->UseImmediately StoreSolution Store Solution Aliquots (-20°C to -80°C, Dark) PrepSolution->StoreSolution If Storage is Unavoidable CheckDeg Check for Degradation (Color Change, EPR) StoreSolution->CheckDeg CheckDeg->UseImmediately OK Discard Discard Compromised Material CheckDeg->Discard Degraded Compound Tempone-H (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) Degraded 4-oxo-TEMPO (Nitroxide) + Other Products Compound->Degraded Oxidation O2 Oxygen (Air) O2->Degraded Light Light (UV/Ambient) Light->Degraded H2O Moisture H2O->Degraded

Caption: Factors contributing to Tempone-H degradation.

References
  • 4-Hydroxy-TEMPO . Wikipedia. [Link]

  • 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine . PubChem - NIH. [Link]

Sources

Troubleshooting

Reducing background noise in 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine EPR spectroscopy

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) in their Electron Paramagnetic Resonance (EPR) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) in their Electron Paramagnetic Resonance (EPR) spectroscopy experiments. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues, particularly focusing on reducing background noise and optimizing your signal-to-noise ratio. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Troubleshooting Guides & FAQs

Section 1: Baseline Noise and Artifacts

This section addresses issues related to the quality of your spectral baseline, which is fundamental to obtaining high-quality data.

Q1: My baseline is very noisy and uneven. What are the most common causes and how can I fix this?

A1: A noisy or uneven baseline is a frequent issue in EPR spectroscopy and can originate from several sources, broadly categorized as instrumental factors and sample-related issues.

Instrumental Factors:

  • Improper Cavity Tuning: The resonant cavity must be critically coupled. High dielectric solvents, such as water, can significantly lower the quality factor (Q) of the resonator, making tuning difficult and reducing sensitivity.[1]

  • Suboptimal Instrument Settings: Incorrectly set microwave power, modulation amplitude, or time constants can all contribute to a poor signal-to-noise ratio.

  • Instrument Instability: Fluctuations in the microwave source, detector, or magnetic field can introduce noise. Ensure the spectrometer has had adequate time to warm up and stabilize.

Sample-Related Factors:

  • High Dielectric Loss: Aqueous samples are particularly problematic due to the high dielectric constant of water, which absorbs microwave radiation and reduces the resonator's Q-factor.[1]

  • Particulate Matter: Undissolved particles in your sample can cause scattering and an unstable baseline.

  • Presence of Dissolved Oxygen: Paramagnetic molecular oxygen (O₂) dissolved in the solvent can broaden the nitroxide signal through spin-spin interactions, effectively reducing its peak height and making it appear noisy.

Troubleshooting Workflow for a Noisy Baseline

Here is a systematic approach to diagnosing and resolving baseline noise:

G cluster_0 Initial Checks cluster_1 Sample Preparation cluster_2 Data Acquisition & Processing cluster_3 Resolution start Noisy Baseline Detected check_tuning Verify Cavity Tuning and Coupling start->check_tuning check_params Review Spectrometer Parameters check_tuning->check_params filter_sample Filter Sample to Remove Particulates check_params->filter_sample degas_sample Degas Sample (Freeze-Pump-Thaw) filter_sample->degas_sample check_solvent Check Solvent Dielectric Properties degas_sample->check_solvent increase_scans Increase Number of Scans (Signal Averaging) check_solvent->increase_scans baseline_correction Apply Post-Acquisition Baseline Correction increase_scans->baseline_correction resolved Problem Resolved baseline_correction->resolved

Caption: A step-by-step workflow for troubleshooting a noisy EPR baseline.

Q2: I'm observing a sloping or distorted baseline even after multiple scans. What could be the cause?

A2: A consistent, sloping baseline often points to instrumental artifacts rather than random noise.

  • Cavity Background Signal: The EPR cavity itself can have a broad, underlying signal, which may become more apparent at high receiver gains or high modulation amplitudes.[2]

  • Magnetic Field Hysteresis: If you are sweeping the magnetic field over a wide range, the electromagnet may exhibit hysteresis, leading to a non-linear baseline.

  • Temperature Gradients: For variable temperature experiments, ensure the temperature has stabilized. A drifting temperature can cause the cavity's properties to change, resulting in a sloping baseline.

Solutions:

  • Acquire a Background Spectrum: Before running your sample, acquire a spectrum of the empty EPR tube in the cavity under the same experimental conditions. Subtracting this background spectrum from your sample spectrum can often correct for baseline issues.

  • Use Post-Acquisition Baseline Correction Software: Most EPR analysis software includes functions for baseline correction. Common algorithms include polynomial fitting and asymmetric least squares. Be cautious not to distort your actual signal, especially if it has broad features.[2]

Section 2: Signal Intensity and Quality

This section focuses on issues related to the strength and characteristics of your TEMPONE-H signal.

Q3: My TEMPONE-H signal is very weak or completely absent. What should I check?

A3: A weak or absent signal can be frustrating. Here’s a checklist to diagnose the problem, starting with the simplest explanations.

1. Sample Integrity and Preparation:

  • TEMPONE-H Degradation: TEMPONE-H can be oxidized to the stable nitroxide radical TEMPONE upon interaction with reactive oxygen species (ROS).[3] However, it can also be reduced to the EPR-silent hydroxylamine, especially in biological systems or in the presence of reducing agents.[4] Ensure your sample hasn't been inadvertently exposed to such agents.

  • Incorrect Concentration: Verify the concentration of your TEMPONE-H stock solution and the final concentration in your sample.

  • Improper Solvent: For room temperature measurements, using a high-dielectric solvent like water without a specialized aqueous-sample cell will drastically reduce sensitivity.[1]

2. Instrument and Acquisition Parameters:

  • Microwave Power Saturation: Nitroxide radicals can be easily saturated at higher microwave powers, which leads to a decrease in signal intensity.[5] Try reducing the microwave power significantly.

  • Receiver Gain: Ensure the receiver gain is set appropriately. If it's too low, your signal may be buried in the noise.[6]

  • Magnetic Field Sweep Range: Make sure your sweep width is centered around the expected g-value for a nitroxide radical (approximately g ≈ 2.006) and is wide enough to encompass the entire spectrum.

Recommended Instrument Parameters for TEMPONE-H (X-band CW-EPR)

ParameterRecommended RangeRationale
Microwave Power 0.2 - 2 mWTo avoid signal saturation.[7] Start low and increase if the signal-to-noise is poor.
Modulation Frequency 100 kHzStandard for most CW-EPR experiments.
Modulation Amplitude 0.05 - 0.2 G (0.005 - 0.02 mT)Should be a fraction of the linewidth to avoid artificial broadening and distortion.[6]
Time Constant 10 - 40 msA larger time constant reduces noise but requires a slower sweep time to avoid distortion.[5]
Sweep Width 100 G (10 mT)Sufficient to capture the characteristic three-line spectrum of a nitroxide.
Q4: The lines in my TEMPONE-H spectrum are broad and poorly resolved. How can I improve the resolution?

A4: Broadened spectral lines can be caused by several factors, leading to a loss of valuable information from hyperfine couplings.

  • High Concentration: At high concentrations (> 1 mM), spin-spin interactions between TEMPONE-H molecules can cause significant line broadening. If possible, reduce the concentration.

  • Presence of Oxygen: As mentioned earlier, dissolved molecular oxygen is paramagnetic and will broaden the EPR lines of your sample. Degassing your sample is crucial for high-resolution spectra.

  • High Modulation Amplitude: Using a modulation amplitude that is a significant fraction of or larger than the natural linewidth will artificially broaden the spectral lines.[8]

  • Solvent Viscosity: In highly viscous solvents, the slower tumbling of the TEMPONE-H molecule leads to broader lines. This is an intrinsic property of the system but is important to consider when interpreting your data.

Experimental Protocol: Sample Degassing using Freeze-Pump-Thaw

This protocol is essential for removing dissolved oxygen from your liquid samples.

Materials:

  • EPR tube with your sample

  • Schlenk line or vacuum manifold

  • Liquid nitrogen in a dewar

  • High-vacuum grease

Procedure:

  • Attach your EPR tube to the Schlenk line using a proper adapter.

  • Freeze: Carefully immerse the bottom of the EPR tube in liquid nitrogen. Allow the sample to freeze completely. This may take a few minutes.

  • Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace above the frozen sample for 2-3 minutes.

  • Thaw: Close the stopcock to the vacuum and remove the tube from the liquid nitrogen. Allow the sample to thaw completely at room temperature. You may see bubbles evolving from the liquid as dissolved gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[9]

  • After the final cycle, seal the EPR tube under vacuum or backfill with an inert gas like nitrogen or argon before taking your measurement.

Section 3: Advanced Troubleshooting
Q5: I'm performing low-temperature (cryogenic) experiments and my baseline is terrible. What's unique to these measurements?

A5: Cryogenic EPR experiments introduce new potential sources of noise and artifacts.

  • Improperly Frozen Sample: If the solvent does not form a good glass upon freezing, it can crack, leading to a non-uniform sample distribution and poor spectral quality. Use a glassing agent like glycerol or sucrose for aqueous samples.[10]

  • Formation of "Air Ice": If the EPR tube is not properly flushed before freezing, atmospheric gases like oxygen and nitrogen can condense and freeze around the sample. This can insulate the sample, leading to temperature instability and a noisy baseline.[1]

  • Vibrations from Boiling Cryogen: The boiling of liquid nitrogen or helium can introduce mechanical vibrations, which can translate into noise in your spectrum. Ensure your dewar is properly seated and stable.

Protocol: Preparing a Sample for Cryogenic EPR

  • Prepare your TEMPONE-H solution in a solvent known to form a good glass at cryogenic temperatures. For aqueous solutions, add a cryoprotectant like 30% v/v glycerol.[11]

  • Transfer the solution to a clean EPR tube.

  • Helium Flushing: Attach a tube with a gentle flow of helium gas to a Pasteur pipette. Insert the pipette into the EPR tube (without touching the liquid) and flush the headspace for a few seconds to displace any air.[1]

  • Freezing: Slowly lower the EPR tube into liquid nitrogen. A slow, gradual freezing process from the bottom up helps prevent the tube from cracking.[1][11]

  • Once frozen, quickly transfer the sample to the pre-cooled EPR dewar for measurement.

Diagram of Noise Sources in EPR Spectroscopy

G cluster_0 Instrumental Noise Sources cluster_1 Sample-Related Noise Sources cluster_2 External Noise Sources microwave Microwave Source Instability EPR_Spectrum Final EPR Spectrum microwave->EPR_Spectrum detector Detector Noise detector->EPR_Spectrum magnet Magnetic Field Fluctuations magnet->EPR_Spectrum modulation Modulation Coil Vibrations (Microphonics) modulation->EPR_Spectrum dielectric High Dielectric Loss (e.g., Water) dielectric->EPR_Spectrum oxygen Dissolved O₂ (Paramagnetic Broadening) oxygen->EPR_Spectrum particulates Particulate Matter (Scattering) particulates->EPR_Spectrum concentration Concentration Broadening concentration->EPR_Spectrum vibrations Mechanical Vibrations vibrations->EPR_Spectrum rf RF Interference rf->EPR_Spectrum

Caption: Major sources of noise contributing to the final EPR spectrum.

References

  • Chapter 5 Experimental - White Rose eTheses Online . White Rose eTheses Online. Available at: [Link]

  • Using the EPR Spectrometers Introduction . University of York. Available at: [Link]

  • Protocol for preparing and characterizing samples for combined microsecond freeze-hyperquenching and electron paramagnetic resonance spectroscopy - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Room-temperature EPR User Protocol . Arizona State University. Available at: [Link]

  • 2. Practical Aspects - 2.1 The EPR Spectrometer . University of California, Davis. Available at: [Link]

  • Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - MDPI . MDPI. Available at: [Link]

  • EPR Manuals . University of California, Davis. Available at: [Link]

  • Things to know before operating an EPR Spectrometer | KU NMR Lab . University of Kansas. Available at: [Link]

  • Background removal from rapid-scan EPR spectra of nitroxide-based spin labels by minimizing non-quadratic cost functions - KOPS . University of Konstanz. Available at: [Link]

  • Elexsys E 500 User's Manual: Basic Operations . Bruker. Available at: [Link]

  • An EPR Primer 2 . Bruker. Available at: [Link]

  • How to prepare an EPR sample for use in the CalEPR facility . Caltech. Available at: [Link]

  • Design and performance of an oversized-sample 35 GHz EPR resonator with an elevated Q value . Copernicus Publications. Available at: [Link]

  • EPR Sample Preparation . University of Wisconsin-Madison. Available at: [Link]

  • EPR sample prep guide V2 - CDN . University of Southern California. Available at: [Link]

  • Investigating Solvent Effects on the Stability of the Diethylnitroxyl Radical via Electron Paramagnetic Resonance - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • EPR spectra of Tempone and 12-DS and EPR signal amplitude decay of nitroxide radical in presence of A. ursinum volatile oil. - ResearchGate . ResearchGate. Available at: [Link]

  • Studying Macromolecules by EPR . ETH Zurich. Available at: [Link]

  • Resolution and characterization of confinement- and temperature-dependent dynamics in solvent phases that surround proteins in frozen aqueous solution by using spin-probe EPR spectroscopy - PMC . National Center for Biotechnology Information. Available at: [Link]

  • EPR: Instrumental Methods . Available at: [Link]

  • Challenges of Continuous Wave EPR of Broad Signals—The Ferritin Case - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Influence of Solvent Polarity and Hydrogen Bonding on the EPR Parameters of a Nitroxide Spin Label Studied by 9-GHz and 95-GHz EPR Spectroscopy and DFT Calculations - ResearchGate . ResearchGate. Available at: [Link]

  • Pulsed EPR Imaging of Nitroxides in Mice - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Orientation Dependence of Electric Field Effects on the g Factor of Nitroxides Measured by 220 GHz EPR | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • High frequency electron paramagnetic resonance spectroscopy of nitroxide- functionalized nanodiamonds in aqueous solution . National Center for Biotechnology Information. Available at: [Link]

  • Microwave frequency modulation in CW EPR at W -band using a loop-gap resonator . ScienceDirect. Available at: [Link]

  • The Microwave Sources for EPR Spectroscopy . Available at: [Link]

  • Outline of the reaction of TEMPONE-H with a hydroxyl radical. 12 - ResearchGate . ResearchGate. Available at: [Link]

  • Influence of solvent polarity and hydrogen bonding on the EPR parameters of a nitroxide spin label studied by 9-GHz and 95-GHz EPR spectroscopy and DFT calculations - Diva-portal.org . Diva Portal. Available at: [Link]

  • CW-EPR spectra of P1 centers in HPHT diamond in the vicinity of Rabi resonance - FULIR . University of Split. Available at: [Link]

  • Metabolism of the stable nitroxyl radical 4-oxo-2,2,6, 6-tetramethylpiperidine-N-oxyl (TEMPONE) - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Study of the Stability of EPR Signals After Irradiation OF Fingernail Samples - ResearchGate . ResearchGate. Available at: [Link]

  • Polyethylene Terephthalate Glycol (PETG) Market Forecast Points Higher Toward 2035 Amid Circular Economy Push - News and Statistics - IndexBox . IndexBox. Available at: [Link]

  • On-Surface Thermal Stability of a Graphenic Structure Incorporating a Tropone Moiety . MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

Welcome to the Technical Support Center for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (commonly known as Tempone-H or 4-oxo-TEMPO-H). As a critical reagent in proton-coupled electron transfer (PCET) studies, spin tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (commonly known as Tempone-H or 4-oxo-TEMPO-H). As a critical reagent in proton-coupled electron transfer (PCET) studies, spin trapping, and polymer chemistry, Tempone-H offers unique thermodynamic properties. However, its highly polar nature frequently presents solubility bottlenecks in non-polar organic solvents.

This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to help you achieve reliable, self-validating experimental results.

Data Presentation: Solvent Compatibility Profile

To understand the solubility behavior of Tempone-H, we must evaluate the dielectric constants ( ϵ ) and hydrogen-bonding capacities of common solvents. The table below summarizes quantitative metrics and qualitative profiles to guide your solvent selection.

SolventDielectric Constant ( ϵ )Solubility ProfileRecommended Use Case
Water 80.1Highly SolubleAqueous PCET, biological spin trapping
DMSO 46.7Highly SolubleUniversal stock solution preparation
Methanol 32.7Highly SolublePolar organic synthesis
Acetonitrile 37.5Moderately SolubleElectrochemical studies
Toluene 2.38Poorly SolubleRequires co-solvent or in situ generation
Hexane 1.89InsolubleAvoid, or use strictly as an anti-solvent
FAQ & Troubleshooting Guide

Q1: Why does Tempone-H precipitate or fail to dissolve completely in non-polar solvents like toluene and hexane? Expert Insight: The solubility barrier is fundamentally thermodynamic. Tempone-H possesses both a hydrogen-bond donating hydroxylamine group (-N-OH) and a hydrogen-bond accepting ketone group (C=O). In the solid state, these groups form a robust intermolecular hydrogen-bonded lattice. Non-polar solvents like hexane ( ϵ=1.89 ) or toluene ( ϵ=2.38 ) lack the dipole moment and hydrogen-bonding capacity required to overcome this lattice energy. Consequently, the enthalpy of solvation is insufficient to drive dissolution ([1]).

Q2: How can I achieve working concentrations of Tempone-H in non-polar media without altering my reaction kinetics? Expert Insight: The most reliable approach is the Co-Solvent Solubilization Technique . By dissolving Tempone-H in a minimal volume of a highly polar, aprotic solvent (like DMSO or THF) and subsequently diluting it into your non-polar working solvent, you can kinetically trap the molecule in solution. THF is often preferred over DMSO for kinetic studies because it is easier to remove under vacuum and has a lower freezing point, which is crucial for low-temperature EPR or stopped-flow kinetics ([2]).

Q3: My Tempone-H solution turned yellow/orange during sonication or heating. What happened? Expert Insight: You have observed the oxidative degradation of Tempone-H. The compound is highly susceptible to aerobic oxidation, especially when subjected to thermal stress or localized heating from sonication cavitation. The colorless Tempone-H loses an electron and a proton (a PCET process) to form the stable 4-oxo-TEMPO nitroxide radical, which exhibits a characteristic strong orange/yellow color due to its n→π∗ transition ([3]). To prevent this, all solubilization steps must be performed under an inert atmosphere (N2 or Ar) using degassed solvents.

OxidationPathway TemponeH Tempone-H (Colorless) Oxidation Oxidation (-e⁻, -H⁺) TemponeH->Oxidation O2 / Heat TemponeRadical 4-oxo-TEMPO (Orange/Yellow) Oxidation->TemponeRadical PCET Degradation Degradation (Ring Opening) TemponeRadical->Degradation Harsh Conditions

Mechanistic pathway of Tempone-H oxidation to 4-oxo-TEMPO radical and subsequent degradation.

Q4: Can I bypass the solid dissolution problem entirely for my toluene-based experiments? Expert Insight: Yes. For strictly non-polar environments, we recommend the Biphasic In Situ Generation method. Instead of starting with the polar Tempone-H solid, you begin with the highly organic-soluble 4-oxo-TEMPO radical (which lacks the problematic -OH group). By reducing it in a biphasic system (organic solvent / aqueous reductant), the generated Tempone-H partitions directly into the organic phase at your desired working concentration. The color change from orange to colorless serves as a self-validating indicator of reaction completion.

BiphasicWorkflow Step1 Dissolve 4-oxo-TEMPO (Organic Phase) Step2 Add Ascorbic Acid (Aqueous Phase) Step1->Step2 Step3 Vigorous Stirring (Biphasic) Step2->Step3 Step4 Phase Separation & Drying Step3->Step4 Orange to Colorless Step5 Pure Tempone-H (Organic Phase) Step4->Step5

Workflow for the biphasic in situ generation of Tempone-H from 4-oxo-TEMPO.

Experimental Protocols
Protocol 1: Co-Solvent Solubilization (for 10 mM Tempone-H in Toluene)

Causality Focus: This protocol minimizes the polar co-solvent volume to <5% to prevent significant alterations to the bulk dielectric constant of the reaction medium.

  • Preparation: Weigh 1.71 mg of Tempone-H (MW: 171.24 g/mol ) into a dry, argon-purged 2 mL vial.

  • Primary Dissolution: Add 50 µL of anhydrous, degassed THF. Swirl gently. The high hydrogen-bond accepting capacity of THF rapidly breaks the Tempone-H crystal lattice, yielding a clear, colorless solution.

  • Dilution: Slowly add 950 µL of anhydrous, degassed toluene dropwise while stirring continuously.

  • Validation: The solution must remain strictly colorless and transparent. Any yellow tint indicates oxygen ingress and subsequent radical formation.

Protocol 2: Biphasic In Situ Generation of Tempone-H

Causality Focus: Ascorbic acid is chosen as the reductant because its oxidation byproducts are strictly water-soluble, leaving the organic phase pristine.

  • Initial Solution: Dissolve 17.0 mg of 4-oxo-TEMPO (orange crystalline solid) in 10 mL of anhydrous toluene in a separatory funnel.

  • Reductant Addition: Add 10 mL of a freshly prepared 0.5 M aqueous L-ascorbic acid solution.

  • Biphasic Reduction: Shake the mixture vigorously for 5-10 minutes. The mechanical agitation maximizes the interfacial surface area, facilitating electron and proton transfer from the aqueous ascorbate to the organic-phase nitroxide radical.

  • Self-Validation: Observe the organic layer. The reaction is complete when the toluene layer transitions from vibrant orange to completely colorless.

  • Separation and Drying: Isolate the organic layer, dry over anhydrous Na2SO4 for 15 minutes to remove residual water, and filter. The resulting solution contains pure Tempone-H ready for immediate use in non-polar workflows.

References
  • Title: Free Energies of Proton-Coupled Electron Transfer Reagents and Their Applications | Source: PMC / NIH | URL: [Link]

  • Title: Nitroxyl Radical Plus Hydroxylamine Pseudo Self-Exchange Reactions: Tunneling in Hydrogen Atom Transfer | Source: ResearchGate | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Choosing the Right Tool for Intracellular ROS Detection

A Comparative Analysis of Hydroxylamine Probes (TEMPO-derivatives) and Dihydrorhodamine For researchers, scientists, and drug development professionals, the accurate detection of intracellular reactive oxygen species (RO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Hydroxylamine Probes (TEMPO-derivatives) and Dihydrorhodamine

For researchers, scientists, and drug development professionals, the accurate detection of intracellular reactive oxygen species (ROS) is a critical step in unraveling the complexities of cellular signaling, oxidative stress, and disease pathology. The choice of detection probe is not a trivial one; it fundamentally dictates the nature and reliability of the experimental data. This guide provides an in-depth, objective comparison between two distinct classes of ROS probes: the hydroxylamine spin probes, represented here by 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (4-oxo-TEMPO-H) , and the classic fluorogenic dyes, represented by Dihydrorhodamine 123 (DHR 123) . Our goal is to move beyond a simple catalog of features and instead provide the causal logic behind experimental choices, empowering you to select the optimal tool for your specific research question.

Part 1: Unveiling the Core Mechanisms

Understanding how a probe interacts with its target is the bedrock of sound experimental design. The mechanisms of 4-oxo-TEMPO-H and DHR 123 are fundamentally different, leading to distinct advantages, limitations, and detection modalities.

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine: A Spin Probe Approach

1-Hydroxy-TEMPO derivatives belong to a class of cyclic hydroxylamines.[1][2] Their detection mechanism is rooted in the principles of redox chemistry and electron physics. In its native state, the hydroxylamine is a diamagnetic molecule, meaning it has no unpaired electrons and is therefore "silent" to techniques that detect them.[3]

Upon interaction with an oxidizing species, particularly superoxide (O₂•⁻), the hydroxylamine undergoes a one-electron oxidation. This reaction converts it into a highly stable nitroxide radical (in this case, 4-oxo-TEMPO).[1][3] This product is a persistent radical due to the steric hindrance provided by the four methyl groups surrounding the nitroxide moiety.[3] The presence and quantity of this stable radical can be directly measured.

There are two primary methods for detecting the outcome of this reaction:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method. EPR (also known as ESR) specifically detects molecules with unpaired electrons.[4][5] The formation of the nitroxide radical from the non-radical hydroxylamine produces a strong, quantifiable EPR signal. This provides a direct and highly specific measurement of the oxidizing species.

  • Fluorescence Quenching: In an alternative approach, the TEMPO nitroxide can be chemically linked to a fluorophore.[6][7] In this conjugate, the nitroxide radical acts as a potent quencher, suppressing the fluorescence of the attached dye. When the cell's endogenous antioxidants (like ascorbate) reduce the nitroxide to its EPR-silent hydroxylamine form, the quenching is relieved, and fluorescence increases. Conversely, the presence of ROS can re-oxidize the hydroxylamine back to the quenching nitroxide, decreasing fluorescence. This "off-on" switching provides a fluorescent readout of the cellular redox state.[7]

G cluster_0 Cellular Environment ROS ROS (e.g., O₂•⁻) Product 4-Oxo-TEMPO (Stable Nitroxide Radical) EPR-Active ROS->Product Oxidation Probe 4-Oxo-TEMPO-H (Hydroxylamine) EPR-Silent Detector EPR Spectrometer Product->Detector Direct Detection

Figure 1. Mechanism of 4-Oxo-TEMPO-H for ROS detection via EPR.

Dihydrorhodamine 123 (DHR 123): A Fluorogenic Approach

DHR 123 is a classic and widely used fluorogenic probe. In its native, reduced state, it is colorless and non-fluorescent.[8][9] It is a cell-permeant molecule that, upon entering the cell, can be oxidized by certain ROS. This oxidation converts DHR 123 into its fluorescent counterpart, Rhodamine 123, which emits a bright green fluorescence that can be readily detected by fluorescence microscopy, flow cytometry, or plate readers.[8][10]

The critical point of causality here is that the oxidation of DHR 123 is often not a direct reaction with the primary ROS. While it is sensitive to peroxynitrite and hydrogen peroxide (H₂O₂), its reaction with H₂O₂ typically requires the presence of cellular catalysts like peroxidases, cytochrome c, or free iron (Fe²⁺).[8][11][12] Importantly, DHR 123 does not appear to react directly with superoxide itself.[8][11] This makes DHR 123 an excellent indicator of general oxidative stress, particularly involving peroxides and peroxynitrite, but an indirect one for superoxide.[13] Following oxidation to the cationic Rhodamine 123, the molecule tends to accumulate in mitochondria due to the negative membrane potential of this organelle.[13][14]

G cluster_0 Cellular Environment ROS ROS (Peroxynitrite, H₂O₂) Product Rhodamine 123 (Highly Fluorescent) ROS->Product Catalyst Cellular Catalysts (Peroxidases, Cytochrome c, Fe²⁺) Catalyst->Product Mediation Probe Dihydrorhodamine 123 (Non-fluorescent) Detector Microscope / Flow Cytometer Product->Detector Fluorescence Detection (Ex: ~500nm / Em: ~536nm) G cluster_0 Experimental Groups start Start: Prepare Cell Culture split1 start->split1 g1 Group 1: Vehicle Control split1->g1 g2 Group 2: Positive Control (e.g., H₂O₂, Antimycin A) split1->g2 g3 Group 3: Test Compound split1->g3 g4 Group 4: Test Compound + Antioxidant (e.g., NAC, SOD) split1->g4 load Load Cells with Selected ROS Probe (e.g., DHR 123 or TEMPO-H) g1->load g2->load g3->load g4->load incubate Incubate and Allow Probe Activation/ De-esterification load->incubate acquire Acquire Signal (Fluorescence or EPR) incubate->acquire analyze Analyze Data: Compare Signal Intensity Across Groups acquire->analyze end Conclusion: Validate ROS-Specific Signal analyze->end

Figure 3. A self-validating workflow for intracellular ROS detection.

Experimental Protocol 1: Intracellular ROS Detection using Dihydrorhodamine 123 (DHR 123) by Flow Cytometry

This protocol is designed for suspension or adherent cells and is adapted from established methods. [9][15] A. Reagent Preparation:

  • DHR 123 Stock Solution: Prepare a 1-5 mM stock solution of DHR 123 in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Loading Buffer: Use a simple buffer such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • Positive Control: Prepare a working solution of a known ROS inducer (e.g., 100-500 µM H₂O₂ or 10 µM Antimycin A).

  • Negative Control: Prepare a working solution of an antioxidant (e.g., 5 mM N-acetylcysteine, NAC).

B. Cell Preparation and Staining:

  • Seed or culture cells to achieve a healthy, sub-confluent state. For adherent cells, seed in a multi-well plate. For suspension cells, adjust the density to ~1x10⁶ cells/mL. [9]2. Set up your experimental groups as outlined in the workflow diagram (Vehicle, Positive Control, Test Compound, etc.).

  • Pre-treat cells with inhibitors or antioxidants (like NAC) for 30-60 minutes if required by the experimental design.

  • Remove the culture medium. For adherent cells, wash once gently with pre-warmed loading buffer. For suspension cells, centrifuge (e.g., 200 x g for 5 min) and resuspend in loading buffer.

  • Prepare the DHR 123 working solution by diluting the stock solution in loading buffer to a final concentration of 5-10 µM.

  • Add the DHR 123 working solution to the cells and incubate for 15-45 minutes at 37°C in the dark. [9][15]The optimal time should be determined empirically.

  • Add your Test Compound or Positive Control (e.g., H₂O₂) and incubate for the desired treatment period (e.g., 30-60 minutes).

C. Sample Analysis by Flow Cytometry:

  • Harvesting: For adherent cells, gently trypsinize, neutralize, and collect by centrifugation. Resuspend in ice-cold PBS. Suspension cells can be directly centrifuged and resuspended in ice-cold PBS.

  • Analysis: Analyze the samples immediately on a flow cytometer equipped with a 488 nm excitation laser. Collect the green fluorescence emission in the appropriate channel (e.g., FL-1, typically ~525/530 nm). [15]3. Gating: Gate on the main cell population using forward and side scatter to exclude debris. For viability, co-staining with a dye like Propidium Iodide (PI) is highly recommended to exclude dead cells from the analysis, as they can be a source of ROS. [15]4. Data Interpretation: Quantify the geometric mean fluorescence intensity (MFI) of the Rhodamine 123 signal in the live-cell population for each condition. An increase in MFI relative to the vehicle control indicates an increase in the production of ROS that oxidize DHR 123.

Experimental Protocol 2: General Principles for Intracellular Superoxide Detection using 4-oxo-TEMPO-H by EPR Spectroscopy

This protocol outlines the key principles, as specific parameters depend heavily on the available EPR spectrometer.

A. Reagent Preparation:

  • Hydroxylamine Stock Solution: Prepare a stock solution of 4-oxo-TEMPO-H (or other cell-permeable hydroxylamine probe) in an appropriate solvent (e.g., PBS or DMSO) at a concentration of 10-50 mM.

  • Cell Culture Medium/Buffer: Use the standard culture medium or a physiological buffer for cell handling.

B. Cell Preparation and Loading:

  • Culture cells to the desired density.

  • Harvest cells (via trypsinization for adherent cells) and wash with buffer. Resuspend the cell pellet to a high concentration (e.g., 1-5 x 10⁷ cells/mL) in a small volume of buffer.

  • Add the hydroxylamine probe to the cell suspension at a final concentration typically in the range of 0.1-1 mM.

  • Incubate for 15-30 minutes at 37°C to allow for cell loading and baseline ROS production.

  • Introduce the stimulus (Test Compound, Positive Control like PMA or Antimycin A) to induce superoxide production. [1] C. Sample Analysis by EPR:

  • Sample Loading: Transfer the cell suspension into a specialized EPR-compatible capillary tube or flat cell. Avoid introducing air bubbles.

  • EPR Measurement: Place the sample into the cavity of the EPR spectrometer.

  • Acquisition: Acquire the EPR spectrum. The signal from the newly formed nitroxide radical will appear as a characteristic three-line spectrum (for ¹⁴N). The rate of signal increase over time is proportional to the rate of ROS production.

  • Quantification: The intensity of the EPR signal can be quantified by double integration of the spectrum and comparison to a standard curve of a known concentration of the corresponding nitroxide (e.g., 4-oxo-TEMPO).

  • Validation: The specificity of the signal to superoxide can be confirmed by pre-treating cells with superoxide dismutase (SOD) or a SOD mimetic (e.g., MnTMPyP), which should abrogate the stimulus-induced increase in the EPR signal. [16]

Conclusion: Making an Informed Decision

Neither 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine nor Dihydrorhodamine 123 is universally "better"; they are different tools for different jobs.

  • Choose a TEMPO-based hydroxylamine probe (like 4-oxo-TEMPO-H) with EPR detection when:

    • The primary goal is the specific, quantitative measurement of superoxide.

    • Distinguishing between ROS production in different cellular compartments is necessary (using targeted probes).

    • The research demands the highest level of specificity to avoid confounding signals from other ROS.

  • Choose Dihydrorhodamine 123 when:

    • The goal is to screen for general changes in intracellular oxidative stress, particularly involving peroxides or peroxynitrite.

    • High-throughput analysis using flow cytometry or fluorescence imaging is required.

    • The experimental setup is geared towards widely available fluorescence-based instrumentation.

Ultimately, the most rigorous studies often employ orthogonal methods to validate key findings. [1]Using a sensitive but less specific screening tool like DHR 123 to identify a phenotype, followed by a highly specific validation method like EPR with a hydroxylamine probe, represents a powerful and scientifically sound approach to investigating the complex world of intracellular ROS.

References

  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]

  • Ben-Mahdi, M. H., et al. (2023). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 13(3). [Link]

  • LeBel, C. P., et al. (1992). Measurement of hydroperoxide formation in cells loaded with dichlorofluorescin. In Methods in Enzymology (Vol. 233, pp. 587-595). Academic Press. [Link]

  • Rothe, G., & Valet, G. (1990). Flow cytometric analysis of respiratory burst activity in phagocytes with dihydrorhodamine 123. Journal of Leukocyte Biology, 47(5), 440-448. [Link]

  • Barrick Lab, Arizona State University. Measuring Intracellular Reactive Oxygen Species (ROS). [Link]

  • Soh, N. (2006). Recent advances in fluorescent probes for the detection of reactive oxygen species. Analytical and Bioanalytical Chemistry, 386(3), 532-543. [Link]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • Granger, D. N., & Kvietys, P. R. (2015). Clinical Probes for ROS and Oxidative Stress. Reactive Oxygen Species, 1(1), 1-17. [Link]

  • He, G., et al. (2013). Using a TEMPO-based fluorescent probe for monitoring oxidative stress in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4759-4766. [Link]

  • Lee, Y. J., et al. (2004). Real-Time Measurement of Intracellular Reactive Oxygen Species Using Mito Tracker Orange (CMH2TMRos). Journal of the Korean Association of Cancer Prevention, 9(3), 195-200. [Link]

  • He, G., & Li, J. (2010). TEMPO-based Redox-sensitive Fluorescent Probes and Their Applications to Evaluating Intracellular Redox Status in Living Cells. Chemical Communications, 46(36), 6771-6773. [Link]

  • Henderson, W. R., & Chi, E. Y. (1985). Dihydrorhodamine 123: a fluorescent probe for evaluation of neutrophil and eosinophil oxidative metabolism. Journal of immunological methods, 82(2), 227-236. [Link]

  • Li, N., et al. (2008). Dihydrorhodamine 123 is superior to 2,7-dichlorodihydrofluorescein diacetate and dihydrorhodamine 6G in detecting intracellular hydrogen peroxide in tumor cells. Cell Biology International, 32(2), 224-228. [Link]

  • Crow, J. P. (1997). Dihydrorhodamine 123 and dichlorodihydrofluorescein are useful for the measurement of different reactive oxygen species in different cellular sources. Free Radical Biology and Medicine, 22(5), 951-952. [Link]

  • Vowells, S. J., et al. (1995). Flow cytometric analysis of the granulocyte respiratory burst: a comparison study of dihydrorhodamine 123 and 2',7'-dichlorofluorescin. Journal of immunological methods, 178(1), 89-97. [Link]

  • G-Biosciences. DHR-123. [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using fluorescent probes in tailored cell populations. Methods in molecular biology (Clifton, N.J.), 594, 57–72. [Link]

  • Wardman, P. (2007). Fluorescent and luminescent probes for measurement of oxidative and nitrosative stress. Antioxidants & redox signaling, 9(10), 1625–1637. [Link]

  • Rota, C., et al. (1999). Evidence for the involvement of mitochondrial permeability transition in dichlorofluorescein and dihydrorhodamine 123 oxidation by isolated rat heart mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1412(2), 221-230. [Link]

  • Kalyanaraman, B., et al. (2014). Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro. Free Radical Research, 48(12), 1435-1441. [Link]

  • Lauricella, M., et al. (2020). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. International Journal of Molecular Sciences, 21(20), 7606. [Link]

  • Guo, X., et al. (2016). Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells. Toxicological Sciences, 151(1), 163–174. [Link]

  • Wikipedia. 1-Hydroxy-2,2,6,6-tetramethylpiperidine. [Link]

  • Roy, A., et al. (2008). An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress. Journal of visualized experiments : JoVE, (17), 847. [Link]

  • Zielonka, J., et al. (2017). A new player in the field of reactive oxygen species detection: A selective and sensitive fluorescence probe for superoxide anion radical. Free Radical Biology and Medicine, 108, 333-340. [Link]

  • He, T., et al. (2019). Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress. Antioxidants, 8(11), 514. [Link]

  • National Center for Biotechnology Information. 15N-Labeled 4-oxo-2,2,6,6-tetramethyl-piperidine-1-oxyl. In: Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

Comparative

Validation of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) Spin Trapping Results In Vivo: A Comparative Guide

The precise quantification of reactive oxygen and nitrogen species (RONS)—particularly superoxide ( O2∙−​ ), hydroxyl radicals ( OH∙ ), and peroxynitrite ( ONOO− )—in living systems remains a formidable analytical challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The precise quantification of reactive oxygen and nitrogen species (RONS)—particularly superoxide ( O2∙−​ ), hydroxyl radicals ( OH∙ ), and peroxynitrite ( ONOO− )—in living systems remains a formidable analytical challenge. Due to their fleeting half-lives and the robust antioxidant defense mechanisms of intracellular environments, direct detection is nearly impossible[1]. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping or spin probing, is the gold standard for this application.

This guide provides an in-depth comparative analysis of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) against traditional nitrone spin traps (like DMPO) and other hydroxylamine probes (like CMH). Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind probe selection and establishes a self-validating experimental protocol for in vivo and ex vivo RONS quantification.

Mechanistic Causality: Spin Probes vs. Spin Traps

The distinction between a spin trap and a spin probe dictates the fundamental chemistry of your EPR experiment[2]:

  • Nitrone Spin Traps (e.g., DMPO, DEPMPO): These diamagnetic compounds undergo a radical addition reaction. The free radical covalently binds to the α -carbon of the nitrone, forming a paramagnetic aminoxyl spin adduct[2].

  • Hydroxylamine Spin Probes (e.g., TEMPONE-H, CMH): These compounds act as redox probes. They undergo a one-electron oxidation by RONS to form a highly stable nitroxide radical (e.g., TEMPONE)[3][4].

Why Transition to TEMPONE-H?

Traditional spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) have been foundational in free radical biology, but they suffer from severe kinetic limitations. The reaction rate of DMPO with superoxide is slow, and the resulting DMPO-OOH adduct is highly unstable (half-life <1 minute), spontaneously decomposing into the hydroxyl adduct (DMPO-OH)[5]. This decomposition frequently leads to the misinterpretation of the primary radical species[5].

TEMPONE-H circumvents these issues. Its sensitivity for detecting peroxynitrite and superoxide is approximately 10-fold higher than conventional spin traps[1]. Upon collision with a free radical, TEMPONE-H is rapidly oxidized to the highly stable TEMPONE radical, yielding a distinct, easily quantifiable 3-peak EPR spectrum[1][6].

Mechanism RONS Reactive Oxygen/Nitrogen Species (Superoxide, Peroxynitrite) TEMPONE_H TEMPONE-H (Hydroxylamine Probe) RONS->TEMPONE_H 1-e⁻ Oxidation (k ≈ 10³ M⁻¹s⁻¹) DMPO DMPO (Nitrone Spin Trap) RONS->DMPO Radical Addition (k ≈ 50 M⁻¹s⁻¹) TEMPONE TEMPONE Radical (Stable EPR Signal, t½ > hours) TEMPONE_H->TEMPONE Rapid Conversion DMPO_OOH DMPO-OOH Adduct (Unstable, t½ < 1 min) DMPO->DMPO_OOH Trapping DMPO_OH DMPO-OH Adduct (Artifactual Decay Product) DMPO_OOH->DMPO_OH Spontaneous Decay

Fig 1. Mechanistic divergence of TEMPONE-H oxidation versus DMPO radical addition.

Comparative Performance Analysis

When designing an in vivo oxidative stress model, selecting the correct molecular tool is paramount. While TEMPONE-H is superior for direct EPR quantification, it must be carefully distinguished from structurally related compounds like Mito-TEMPO, which is a mitochondria-targeted antioxidant (SOD mimetic) rather than a spin trap[3]. Furthermore, other probes like CMH exhibit high sensitivity but suffer from severe autoxidation rates (up to 7.01±1.60 nM/min) that can easily drown out basal biological signals if not rigorously controlled[4].

Table 1: Quantitative Profile of Spin Traps/Probes for In Vivo ROS Detection
CompoundPrimary Function / TargetReaction MechanismKinetics ( O2∙−​ Rate)Adduct/Radical StabilityKey Limitation
TEMPONE-H Spin Probe ( O2∙−​ , ONOO− )1-e⁻ Oxidation ∼103 M⁻¹s⁻¹High (Stable TEMPONE)Requires metal chelators to prevent autoxidation[3][7].
DMPO Spin Trap (Broad Spectrum)Radical Addition ∼50 M⁻¹s⁻¹Low (t½ < 1 min for OOH)Spontaneous decay to DMPO-OH; slow reaction rate[5].
CMH Spin Probe ( O2∙−​ )1-e⁻ Oxidation ∼103 M⁻¹s⁻¹High (Stable Nitroxide)High baseline autoxidation rate requires strict subtraction[4].
DEPMPO Spin Trap ( O2∙−​ )Radical Addition ∼70 M⁻¹s⁻¹Moderate (t½ ∼15 min)Yields complex EPR spectra due to the formation of multiple isomers[5].
Mito-TEMPO SOD Mimetic / AntioxidantCatalytic ScavengingN/AN/ANot an EPR spin trap; used for targeted therapeutic scavenging[3].

Self-Validating Experimental Protocol for In Vivo / Ex Vivo EPR

The primary threat to the integrity of hydroxylamine spin probe data is autoxidation . Transition metals present in biological tissues and buffers can catalyze the spontaneous oxidation of TEMPONE-H via Fenton-like chemistry, creating a false-positive EPR signal[4][8]. To establish a self-validating system, the protocol must isolate the EPR signal to genuine cell-generated RONS.

Workflow Prep 1. Buffer Prep (Add DTPA Chelator) Sample 2. In Vivo/Ex Vivo Sample Collection Prep->Sample Incubate 3. TEMPONE-H Incubation (37°C) Sample->Incubate EPR 4. EPR Spectroscopy Measurement Incubate->EPR Analysis 5. Spectral Simulation & Quantification EPR->Analysis

Fig 2. Self-validating in vivo EPR workflow utilizing TEMPONE-H and metal chelators.

Step-by-Step Methodology

Step 1: Preparation of Chelation Buffers

  • Action: Prepare a physiological buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS) supplemented with 100 µM DTPA (Diethylenetriaminepentaacetic acid) or 0.01 M EDTA[1][7].

  • Causality: DTPA tightly chelates redox-active transition metals (like Fe2+ and Cu+ ). This suppresses metal-catalyzed autoxidation of TEMPONE-H, ensuring that any observed signal originates from biological oxidative stress rather than abiotic buffer contamination.

Step 2: Preparation of the TEMPONE-H Spin Probe

  • Action: Immediately prior to the experiment, dissolve TEMPONE-H in deoxygenated, metal-chelated buffer to create a 1 mM to 10 mM stock solution[7][9]. Keep the solution on ice and protected from light.

  • Causality: Hydroxylamines are sensitive to light and ambient oxygen. Preparing the probe fresh and purging the buffer with nitrogen minimizes baseline paramagnetic background[4].

Step 3: Tissue Extraction and Incubation

  • Action: Extract the target tissue (e.g., liver biopsies or wound exudates) and immediately submerge it in the TEMPONE-H working solution[1][9]. Incubate at 37 °C for a defined time course (e.g., 20 to 60 minutes)[6][7].

  • Causality: Maintaining physiological temperature is critical, as the generation of superoxide by mitochondrial respiration is highly temperature-dependent.

Step 4: Mandatory Control Validations (The Self-Validating Step)

  • Action: Run parallel tissue samples pre-treated with Superoxide Dismutase (SOD, 100 U/mL) and Catalase (CAT)[2].

  • Causality: The nucleophilic addition/oxidation of spin traps (the Forrester-Hepburn mechanism) can cause non-radical artifacts[2]. If the EPR signal is genuinely driven by superoxide, the addition of SOD will quench the signal. If the signal persists despite SOD, it is an artifact of autoxidation or non-specific enzymatic oxidation.

Step 5: EPR Spectroscopy Acquisition

  • Action: Transfer 50 µL of the incubated sample into a precision glass capillary tube and insert it into the EPR cavity[6][9].

  • Parameters: Set the microwave power to 20 mW, modulation amplitude to 0.1 mT, and modulation frequency to 100 kHz[8].

  • Analysis: Quantify the peak-to-peak intensity of the characteristic 3-line TEMPONE nitroxide spectrum. Normalize the signal intensity against the total protein concentration or tissue mass of the sample[8].

Conclusion

While DMPO remains a versatile tool for identifying a broad spectrum of unknown radicals via distinct hyperfine splitting patterns, it is fundamentally unsuited for the precise in vivo quantification of superoxide due to the rapid decay of the DMPO-OOH adduct[5]. TEMPONE-H provides a highly sensitive, kinetically favorable alternative that traps superoxide and peroxynitrite to form a highly stable radical[1][6]. However, researchers must respect the redox-sensitive nature of hydroxylamines; the integration of metal chelators and SOD-quenched controls is non-negotiable for ensuring the trustworthiness and biological relevance of the resulting EPR data.

References

  • Oxford Academic. "Can ESR be used to assess the levels of oxidative stress in fat-loaded human hepatocytes and hepatic stellate cells?" Oxford Academic. URL: [Link]

  • ResearchGate. "Silica modification of titania nanoparticles enhances photocatalytic production of reactive oxygen species without increasing toxicity potential in vitro." ResearchGate. URL: [Link]

  • ACS Publications. "Air Discharge Plasma-Activated Hydrosols with Phased RONS-Mediated Anti-Infection, Anti-Inflammation, and Tissue Remodeling Effects for the Integrated Treatment of Chronic Wounds." ACS Applied Materials & Interfaces. URL:[Link]

  • ACS Publications. "Interplay of Metals and Organics in E-Cigarette Aerosols Enhances the Production of Reactive Oxygen Species within Ultrafine Particles: Implications for Passive Vaping Exposures." Environmental Science & Technology. URL: [Link]

  • Heriot-Watt University. "Determining nanoform similarity via assessment of surface reactivity by abiotic and in vitro assays." Heriot-Watt University. URL: [Link]

  • NIH. "Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy." National Institutes of Health. URL: [Link]

  • NIH. "Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics." National Institutes of Health. URL: [Link]

Sources

Validation

Benchmarking 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) Sensitivity in Biological Antioxidant Assays

Executive Summary & Rationale Quantifying antioxidant efficacy in complex biological matrices is notoriously prone to artifacts. Traditional colorimetric assays (e.g., DPPH, ABTS) rely on non-physiological synthetic radi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Quantifying antioxidant efficacy in complex biological matrices is notoriously prone to artifacts. Traditional colorimetric assays (e.g., DPPH, ABTS) rely on non-physiological synthetic radicals, while fluorescent probes (e.g., DCFDA) suffer from auto-oxidation and severe optical interference. To achieve high-fidelity benchmarking of antioxidant candidates, Electron Paramagnetic Resonance (EPR) spectroscopy coupled with the cyclic hydroxylamine spin probe 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) has emerged as the gold standard. This guide provides a rigorous comparative analysis and validated protocols for implementing TEMPONE-H in drug development and oxidative stress research.

Mechanistic Framework: The TEMPONE-H Advantage

Unlike conventional spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) that form transient and often unstable radical adducts, TEMPONE-H is an EPR-silent cyclic hydroxylamine. It undergoes rapid, one-electron oxidation by reactive oxygen species (ROS)—specifically superoxide ( O2∙−​ ) and peroxynitrite ( ONOO− )—to yield the highly stable, EPR-active nitroxide radical, TEMPONE 1[1].

Causality of Choice: The sensitivity of TEMPONE-H for detecting superoxide and peroxynitrite is approximately 10-fold higher than that of DMPO 2[2]. This heightened sensitivity is critical for biological systems where ROS production is low, tightly regulated, and transient, such as in fat-loaded hepatocytes used in non-alcoholic fatty liver disease (NAFLD) models 3[3]. Furthermore, because EPR detects the magnetic moment of unpaired electrons, the assay is completely immune to the optical interference (e.g., color quenching, autofluorescence) that plagues plant extracts and small-molecule drug screening.

G ROS Biological ROS (O2•-, ONOO-) Oxidation One-Electron Oxidation ROS->Oxidation TemponeH TEMPONE-H (EPR-Silent) TemponeH->Oxidation Tempone TEMPONE Radical (Stable, EPR-Active) Oxidation->Tempone EPR EPR Spectroscopy (Quantitative Readout) Tempone->EPR Antioxidant Antioxidant Drug Candidate Antioxidant->ROS Competitive Scavenging

TEMPONE-H oxidation pathway and competitive antioxidant screening via EPR.

Comparative Benchmarking

When evaluating antioxidant candidates, the choice of assay dictates the physiological relevance of the data. The table below summarizes why TEMPONE-H outperforms conventional methodologies.

Assay MethodologyTarget RadicalsDetection LimitSpecificityMatrix Interference
TEMPONE-H (EPR) O2∙−​ , ONOO− ~3 pmol/testHigh (Direct detection)None (Magnetic readout)
DMPO (EPR Spin Trap) O2∙−​ , ∙OH ~30 pmol/testHighNone
DCFDA (Fluorescence) General ROS / H2​O2​ Low NanomolarLow (Auto-oxidation prone)High (Autofluorescence)
DPPH (Colorimetric) DPPH (Synthetic)MicromolarLow (Non-physiological)High (Color quenching)

Data synthesized from established EPR methodologies 1[1] and cyclic hydroxylamine monitoring studies 4[4].

Self-Validating Experimental Protocol: In Vitro Superoxide Scavenging Assay

To ensure absolute trustworthiness, this protocol incorporates a self-validating Xanthine/Xanthine Oxidase (X/XO) generating system with a Superoxide Dismutase (SOD) ablation control. This guarantees that the measured antioxidant capacity is specifically due to superoxide scavenging.

Step 1: Reagent Preparation & Metal Chelation

  • Action: Prepare a 1 mM stock of TEMPONE-H in deoxygenated, Chelex-treated phosphate buffer (pH 7.4) containing 1 mM DTPA (Diethylenetriaminepentaacetic acid) 1[1].

  • Causality: Hydroxylamines are highly susceptible to spontaneous oxidation catalyzed by trace transition metals in oxygenated buffers. DTPA strongly chelates these metals, ensuring that any TEMPONE formation is strictly driven by the targeted ROS, thereby eliminating false positives.

Step 2: Reaction Assembly

  • Action: In an EPR-compatible quartz capillary, combine the reaction buffer, the test antioxidant (at varying serial dilutions), and the X/XO system (e.g., 0.5 mM xanthine). Add TEMPONE-H to a final assay concentration of 100 µM. Initiate the reaction by adding Xanthine Oxidase (e.g., 0.01 U/mL).

  • Causality: The X/XO system provides a steady-state flux of superoxide. The antioxidant candidate and TEMPONE-H will competitively react with the generated O2∙−​ . A highly potent antioxidant will outcompete TEMPONE-H, resulting in a proportionally lower EPR signal.

Step 3: EPR Acquisition

  • Action: Record the EPR spectra at room temperature immediately after initiation. Standard X-band EPR parameters: Microwave power = 20 mW; Modulation amplitude = 1 G; Sweep width = 50 G.

  • Causality: The oxidation of TEMPONE-H yields the TEMPONE radical, which produces a characteristic sharp, isotropic three-line EPR spectrum. The double integral of this signal is directly proportional to the concentration of the oxidized probe, allowing for precise IC50​ calculations 4[4].

Step 4: System Validation (The SOD Control)

  • Action: Run a parallel control reaction replacing the test antioxidant with 100 U/mL of active Superoxide Dismutase (SOD).

  • Causality: SOD specifically and rapidly dismutates superoxide. A complete ablation of the TEMPONE EPR signal in this control confirms that the system is exclusively measuring superoxide, validating the assay's mechanistic specificity.

References

  • Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC (nih.gov)
  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy - MDPI URL
  • Can ESR be used to assess the levels of oxidative stress in fat-loaded human hepatocytes and hepatic stellate cells?
  • Cyclic Hydroxylamines as Monitors of Peroxynitrite and Superoxide-Revisited - Semantic Scholar / MDPI Antioxidants URL

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine: A Guide for Laboratory Professionals

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, a key building block and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, a key building block and precursor to the stable nitroxide radical TEMPO, demands a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for its safe handling, from initial risk assessment to final disposal, grounded in scientific principles and established safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is a solid organic compound. While not as reactive as its corresponding nitroxide radical, it presents its own set of hazards that must be respected. A thorough risk assessment is the foundational step before any handling operations commence.

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1]

  • Harmful if Swallowed: Ingestion of this chemical can be harmful.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.

A comprehensive understanding of these hazards is available through the Safety Data Sheet (SDS) provided by the supplier, which should always be consulted prior to use.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. The rationale behind each piece of equipment is rooted in mitigating the specific hazards identified above.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl or Nitrile rubber)Piperidine derivatives can penetrate certain glove materials. Butyl and nitrile rubber offer good resistance.[1][3][4] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[3][5]
Body Protection A standard laboratory coat.Prevents incidental skin contact with the chemical.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.

This tiered approach to PPE ensures a robust barrier between the researcher and the chemical, a cornerstone of a strong laboratory safety culture.[6][7]

Operational Plan: From Receipt to Use

A systematic workflow for handling 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine minimizes the risk of exposure and contamination.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • The container should be kept tightly closed to prevent the absorption of moisture.[1]

Handling and Weighing:

The primary risk during handling is the generation of airborne dust. Therefore, all manipulations should be performed in a controlled environment.

Step-by-Step Handling Protocol:

  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Work Area: Conduct all weighing and transfer operations within a certified chemical fume hood to control dust.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid scooping in a manner that creates dust clouds.

  • Cleaning: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow Operational Workflow for Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh and Transfer Solid B->C D Decontaminate Work Area C->D E Properly Store Chemical D->E F Dispose of Contaminated Materials E->F G Remove PPE and Wash Hands F->G

Caption: A streamlined workflow for the safe handling of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine.

Disposal Plan: Chemical Neutralization and Waste Management

Proper disposal is a critical aspect of the chemical lifecycle. Simply discarding 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine as solid waste is not acceptable. The following protocol outlines a method for its chemical neutralization to a less hazardous form before disposal. This procedure is based on the reduction of the corresponding nitroxide radical to its hydroxylamine, a reaction readily achieved with mild reducing agents.[1][2]

Chemical Degradation Protocol:

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Dissolution: For small residual amounts of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (e.g., adhered to glassware), dissolve the material in a suitable solvent such as water or ethanol.

  • Reduction: Prepare a solution of a mild reducing agent, such as ascorbic acid or sodium ascorbate, in water. A slight molar excess of the reducing agent is recommended.

  • Neutralization: Slowly add the ascorbic acid solution to the dissolved 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine solution while stirring. The reaction involves the reduction of any transiently formed nitroxide radical to the corresponding hydroxylamine.[1][2][5]

  • Verification: The disappearance of the characteristic orange-red color of the nitroxide radical (if present) can be a visual indicator of the reaction's completion.

  • Final Disposal: The neutralized solution, now containing the less hazardous hydroxylamine derivative and ascorbate byproducts, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1]

Disposal_Workflow Disposal Workflow via Chemical Neutralization cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal A Dissolve Residual Chemical B Prepare Ascorbic Acid Solution A->B C Slowly Add Reducing Agent B->C D Stir and Observe C->D E Dispose as Hazardous Waste D->E

Caption: A step-by-step process for the chemical neutralization and disposal of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine waste.

By adhering to these detailed procedures, researchers can confidently and safely handle 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, ensuring a secure laboratory environment and the integrity of their scientific endeavors. This commitment to safety and best practices is the hallmark of a trusted and successful research professional.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • MDPI. (2022, September 13). Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. Retrieved from [Link]

  • Paleos, C. M., & Dais, P. (1977). Ready reduction of some nitroxide free radicals with ascorbic acid.
  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Fluorescence Quenching of Aromatic Hydrocarbons by Nitroxide Radicals: A Mechanistic Study. Retrieved from [Link]

  • Environmental Health and Safety, University of Pennsylvania. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Reactant of Route 2
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
© Copyright 2026 BenchChem. All Rights Reserved.